SC66
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UNZYHPAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SC66: A Dual-Function Allosteric AKT Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SC66 is a novel, pyridine-based small molecule that functions as an allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1] Discovered through chemical screening, this compound exhibits a unique dual mechanism of action that not only interferes with AKT's activation but also promotes its degradation, making it a promising candidate for cancer therapy, particularly in tumors characterized by hyperactivated PI3K/AKT signaling pathways.[2] This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound, with a focus on its effects in colon cancer.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual-inhibitory function targeting the AKT signaling pathway.[2] Its primary mechanisms include:
-
Allosteric Inhibition of AKT: this compound directly binds to the pleckstrin homology (PH) domain of AKT. This binding interferes with the interaction between AKT and phosphatidylinositol-3,4,5-triphosphate (PIP3) at the cell membrane, a critical step for AKT activation.[2]
-
Facilitation of AKT Ubiquitination: Beyond preventing its activation, this compound also facilitates the ubiquitination of AKT, marking it for proteasomal degradation.[2] This leads to a reduction in the total levels of AKT protein within the cell.
The inhibition of AKT by this compound has significant downstream consequences, most notably the activation of Glycogen Synthase Kinase 3 Beta (GSK-3β). In its active state, GSK-3β can promote apoptosis through the intrinsic mitochondrial pathway by interacting with and activating the pro-apoptotic protein Bax.[3] This signaling cascade, the AKT/GSK-3β/Bax axis, appears to be a key mediator of this compound-induced cell death in colon cancer and functions independently of p53 status.[3]
Furthermore, this compound has been shown to suppress the AKT/β-catenin signaling pathway in glioblastoma and bladder cancer, leading to reduced cell proliferation, migration, and invasion.[4][5]
Quantitative Data
The following tables summarize the quantitative data from key in vitro and in vivo studies on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HCT-116 | Colon Cancer | CCK-8 | % Viability (2 µg/ml, 24h) | ~50% | [6] |
| DLD1 | Colon Cancer | CCK-8 | % Viability (2 µg/ml, 24h) | ~60% | [6] |
| U87 | Glioblastoma | CCK-8 | IC50 | 10 µmol/L | [4] |
| U251 | Glioblastoma | CCK-8 | IC50 | 12 µmol/L | [4] |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | IC50 (72h) | 0.77 µg/ml | [7] |
| Huh7 | Hepatocellular Carcinoma | CCK-8 | IC50 (72h) | 2.85 µg/ml | [7] |
| Hep3B | Hepatocellular Carcinoma | CCK-8 | IC50 (72h) | 0.47 µg/ml | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Endpoint | Result | Reference |
| Hepatocellular Carcinoma | Hep3B | Mouse Xenograft | Not Specified | Tumor Volume Reduction | 37% on day 17 | [8] |
| Colon Cancer | HCT-116 | Nude Mice | 25 mg/kg, i.p., every 3 days for 15 days | Tumor Growth Suppression | Significant suppression compared to vehicle | [3] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the effect of this compound on colon cancer cell viability.[3]
-
Cell Seeding: Seed HCT-116 or DLD1 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 4 µg/ml) for 24, 48, or 72 hours.
-
CCK-8 Reagent Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol is for the analysis of AKT, GSK-3β, and Bax protein expression and phosphorylation status.[3]
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-GSK-3β (Ser9), GSK-3β, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor activity in a colon cancer xenograft model.[3]
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ HCT-116 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection every other day for a specified period (e.g., 15 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits AKT and promotes apoptosis.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actuatetherapeutics.com [actuatetherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. xenograft.org [xenograft.org]
SC66: A Technical Guide to its Role in the Inhibition of the PI3K/Akt Signaling Pathway
Executive Summary: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. SC66 is a novel, allosteric inhibitor of Akt that has demonstrated significant anti-neoplastic activity across a range of cancer models. Unlike traditional ATP-competitive inhibitors, this compound functions by preventing the localization of Akt to the plasma membrane and promoting its ubiquitination, leading to its deactivation. This guide provides an in-depth technical overview of this compound's mechanism of action, a compilation of its efficacy data, detailed experimental protocols for its study, and visual diagrams illustrating its role in modulating the PI3K/Akt pathway.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is an intracellular signaling cascade crucial for regulating the cell cycle.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[2][3] PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][3]
Once recruited to the membrane, Akt is fully activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate over 100 downstream substrates, which collectively promote cell growth, proliferation, and survival while inhibiting apoptosis.[1] Dysregulation of this pathway, often through mutations in key components, is a common driver of tumorigenesis and chemoresistance.[1][4] Consequently, targeting Akt is a significant strategy in oncological therapy.[1]
The Mechanism of Action of this compound
This compound is a novel allosteric inhibitor that uniquely targets Akt activation and function.[5][6] Its mechanism is distinct from many other Akt inhibitors, providing a multi-faceted approach to pathway disruption.
Allosteric Inhibition and Prevention of Akt Activation
This compound functions as an allosteric inhibitor by directly interfering with the binding of Akt's Pleckstrin Homology (PH) domain to the lipid second messenger PIP3 at the plasma membrane.[1][5] This binding is an essential prerequisite for Akt's activation. By preventing this interaction, this compound effectively blocks the localization and subsequent phosphorylation of Akt, thereby inhibiting its activation.[1][6]
Induction of Akt Ubiquitination and Deactivation
Beyond preventing activation, this compound actively promotes the deactivation of Akt. It has been shown to facilitate the ubiquitination of Akt, a process that tags the protein for degradation by the proteasome.[6] This dual-action—blocking activation and promoting degradation—results in a more efficient and sustained suppression of total and phospho-Akt levels within the cell.[6][7]
Attenuation of Downstream Signaling Cascades
The inhibition of Akt by this compound leads to the downregulation of its numerous downstream effectors, disrupting key cellular processes that contribute to cancer progression.
-
Inhibition of mTOR Signaling: this compound treatment leads to reduced phosphorylation of mTOR's downstream targets, including p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[8][9] This disruption impairs protein synthesis and cell growth.
-
Activation of GSK-3β and Modulation of β-catenin: In its active state, Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). By inhibiting Akt, this compound leads to the dephosphorylation and activation of GSK-3β.[5][6] Active GSK-3β, in turn, targets β-catenin for degradation, and studies have shown that this compound treatment reduces the nuclear translocation of β-catenin and suppresses its transcriptional activity.[1][5][10]
-
Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of apoptosis-related proteins.[5] Treatment with this compound has been shown to increase the Bax/Bcl-2 ratio and upregulate the expression of cleaved Caspase-3, key markers of the mitochondrial apoptosis pathway.[5]
Akt-Independent Cytotoxic Effects
Some studies suggest that this compound can exert anti-tumor effects through mechanisms independent of Akt inhibition. In certain cancer cell lines, this compound has been shown to induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and anoikis (a form of apoptosis induced by detachment from the extracellular matrix).[7][11] This suggests that this compound may have a broader therapeutic window than initially anticipated.
Quantitative Analysis of this compound Efficacy
The potency of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.[12] The IC50 values for this compound are summarized below.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Treatment Duration (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.77 | 72 | [13] |
| Huh7 | Hepatocellular Carcinoma | 2.85 | 72 | [13] |
| Hep3B | Hepatocellular Carcinoma | 0.47 | 72 | [13] |
| T24 | Bladder Cancer | Not specified, effective at 2-8 µM | 48 | [5] |
| 5637 | Bladder Cancer | Not specified, effective at 2-8 µM | 48 | [5] |
| U87 | Glioblastoma | Not specified, effective at 2-8 µM | 48 | [10] |
| U251 | Glioblastoma | Not specified, effective at 2-8 µM | 48 | [10] |
| HCT-116 | Colon Cancer | Effective at 2 µg/mL | Not specified | [6] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound.
Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 0, 1, 2, 4, 8, 16 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours. For MTT, after incubation, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[14][15]
Western Blotting
This protocol is used to detect changes in the expression and phosphorylation levels of proteins in the PI3K/Akt pathway following this compound treatment.
-
Cell Lysis: Culture and treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β, anti-β-catenin, anti-cleaved-Caspase-3, and a loading control like anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control.
Apoptosis Assay (Flow Cytometry)
This protocol is used to quantify the extent of apoptosis and necrosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the apoptotic effect of this compound.
Visualizations of Signaling and Experimental Logic
References
- 1. AKT Inhibitor this compound Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt inhibitor this compound promotes cell sensitivity to cisplatin in chemoresistant ovarian cancer cells through inhibition of COL11A1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AKT Inhibitor this compound Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The therapeutic value of this compound in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of SC66-Mediated Akt Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/theronine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways that govern cell survival, proliferation, growth, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. SC66 is a novel allosteric inhibitor of Akt that has demonstrated potent anti-tumor effects in various cancer models. This technical guide provides an in-depth overview of the known downstream targets of this compound-mediated Akt inhibition, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts in this area.
Core Mechanism of this compound Action
This compound exerts its primary anti-tumor effects by inhibiting the activity of Akt. This inhibition leads to the modulation of several key downstream signaling pathways, ultimately impacting cell proliferation, survival, and motility. The following sections detail the major signaling cascades and molecular players affected by this compound treatment.
Downstream Signaling Pathways and Targets
The Akt/mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial downstream effector of Akt. The Akt/mTOR pathway plays a central role in regulating protein synthesis, cell growth, and proliferation. This compound-mediated inhibition of Akt leads to a significant reduction in the phosphorylation and activation of mTOR and its downstream targets, 4E-binding protein 1 (4E-BP1) and p70S6 kinase (p70S6K).
.dot
Caption: this compound-mediated inhibition of the Akt/mTOR signaling pathway.
The Akt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is critically involved in embryonic development and cancer. Akt can phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. By inhibiting Akt, this compound prevents the inactivation of GSK-3β, leading to the phosphorylation and subsequent degradation of β-catenin. This, in turn, reduces the transcriptional activity of the TCF/LEF family of transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.[1]
.dot
References
SC66: A Technical Whitepaper on its Antiproliferative and Pro-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC66 is a novel, allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2][3] Dysregulation of the PI3K/AKT signaling pathway is a common event in a wide range of human cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.[1] As a critical node in this pathway, AKT presents a key target for anti-cancer drug development. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on cell proliferation and apoptosis, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of the AKT/β-catenin Signaling Pathway
This compound functions as an allosteric inhibitor of AKT, directly interacting with the kinase to promote its deactivation and subsequent ubiquitination.[1] This inhibition of AKT activity has profound downstream consequences, most notably on the β-catenin signaling pathway.[2][3] In numerous cancer cell lines, including bladder, colon, and glioblastoma, treatment with this compound leads to a significant reduction in the levels of phosphorylated (active) AKT.[1][2][4]
The inhibition of AKT by this compound prevents the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK-3β).[1][5] Active GSK-3β can then phosphorylate β-catenin, marking it for proteasomal degradation. This cascade of events leads to a decrease in the nuclear translocation of β-catenin and a subsequent reduction in the transcriptional activity of TCF/LEF (T-cell factor/lymphoid enhancer factor), which are key downstream effectors of the Wnt/β-catenin pathway.[2][3] The downregulation of TCF/LEF target genes, such as Cyclin D1, plays a crucial role in the anti-proliferative effects of this compound.[2]
Effect on Cell Proliferation
This compound demonstrates potent anti-proliferative activity across a variety of cancer cell types. This is primarily achieved through the induction of cell cycle arrest at the G0/G1 phase.[2][6]
G0/G1 Cell Cycle Arrest
Flow cytometry analysis has consistently shown that treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[2][7] This arrest is a direct consequence of the downregulation of Cyclin D1, a key regulatory protein required for the G1 to S phase transition.[2] By inhibiting the AKT/β-catenin pathway, this compound effectively reduces Cyclin D1 expression, thereby halting cell cycle progression and curbing proliferation.[2]
Quantitative Analysis of Cell Viability
The anti-proliferative effects of this compound have been quantified in numerous studies using cell viability assays such as the CCK-8 assay. The half-maximal inhibitory concentration (IC50) values highlight the dose-dependent efficacy of this compound.
| Cell Line | Cancer Type | IC50 Value (µg/ml) | Incubation Time (h) |
| T24 | Bladder Cancer | Not explicitly stated, but significant viability decrease at 2, 4, 6 µM | 24, 48, 72 |
| 5637 | Bladder Cancer | Not explicitly stated, but significant viability decrease at 2, 4, 6 µM | 24, 48, 72 |
| HCT-116 | Colon Cancer | ~2 µg/ml | 24 |
| U87 | Glioblastoma | Not explicitly stated, but significant viability decrease at 2, 4, 8 µM | 24 |
| U251 | Glioblastoma | Not explicitly stated, but significant viability decrease at 2, 4, 8 µM | 24 |
Induction of Apoptosis
In addition to its anti-proliferative effects, this compound is a potent inducer of apoptosis, or programmed cell death.[1][2][8] This is a critical mechanism for eliminating cancerous cells.
Mitochondrial Apoptosis Pathway
This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2][8] This is characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] An elevated Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase, caspase-3.[2][9] The cleavage and activation of caspase-3 are hallmark indicators of apoptosis and are consistently observed in this compound-treated cells.[2]
Quantitative Analysis of Apoptosis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Studies have demonstrated a dose-dependent increase in the apoptotic cell population following this compound treatment.
| Cell Line | Cancer Type | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| T24 | Bladder Cancer | 4 | ~20% |
| T24 | Bladder Cancer | 6 | ~35% |
| 5637 | Bladder Cancer | 4 | ~25% |
| 5637 | Bladder Cancer | 6 | ~40% |
| 786-O | Renal Cell Carcinoma | 3 | Significant increase in Annexin V positive cells |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Drug Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[10]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[10]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the indicated times.[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[4]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][12]
Cell Cycle Analysis (Flow Cytometry with PI Staining)
-
Cell Preparation: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, β-catenin, Cyclin D1, Bax, Bcl-2, Cleaved Caspase-3) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound inhibits AKT, leading to decreased β-catenin signaling and G0/G1 arrest, and promotes apoptosis.
References
- 1. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. embopress.org [embopress.org]
- 8. Inhibition of autophagy can promote the apoptosis of bladder cancer cells induced by this compound through the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. youtube.com [youtube.com]
- 12. bosterbio.com [bosterbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
The Impact of SC66 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC66 is a novel allosteric inhibitor of AKT, a serine/threonine kinase that plays a pivotal role in cell survival and proliferation. Dysregulation of the AKT signaling pathway is a common feature in many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the impact of this compound on cell cycle progression. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
The cell cycle is a tightly regulated process that governs cell growth and division. Loss of cell cycle control is a hallmark of cancer, leading to uncontrolled proliferation. The PI3K/AKT signaling pathway is a critical regulator of cell cycle entry and progression. AKT, upon activation, phosphorylates a multitude of downstream substrates that promote cell survival and drive the cell cycle forward, in part by regulating the expression and activity of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).
This compound has emerged as a potent and specific inhibitor of AKT. This guide explores the molecular mechanisms by which this compound exerts its anti-proliferative effects, with a particular focus on its ability to induce cell cycle arrest.
Quantitative Data: this compound Induces G0/G1 Cell Cycle Arrest
This compound treatment has been shown to significantly alter the distribution of cells within the cell cycle, leading to a pronounced arrest in the G0/G1 phase. This effect has been quantified in various cancer cell lines, as summarized below.
Table 1: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| T24 | Control | 55.43 ± 2.17 | 30.15 ± 1.58 | 14.42 ± 0.98 |
| This compound (10 µM) | 75.12 ± 2.89 | 15.23 ± 1.21 | 9.65 ± 0.76 | |
| 5637 | Control | 60.21 ± 2.54 | 25.87 ± 1.43 | 13.92 ± 1.11 |
| This compound (8 µM) | 78.94 ± 3.11 | 12.45 ± 1.09 | 8.61 ± 0.68 |
*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.05 compared to the control group. Data is based on studies on human bladder cancer cell lines.[1] The IC50 values for this compound in T24 and 5637 cells were found to be approximately 10 µM and 8 µM, respectively.[1]
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, and collect all cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically around 617 nm). Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cyclin D1
This protocol describes the detection of Cyclin D1 protein levels by Western blotting to assess the impact of this compound treatment.
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-Cyclin D1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin D1 signal to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
This compound exerts its effect on the cell cycle primarily through the inhibition of AKT. The following diagrams illustrate the key signaling pathways involved.
Figure 1: this compound-Mediated Inhibition of the AKT/β-catenin Signaling Pathway. this compound inhibits AKT, leading to the activation of the β-catenin destruction complex and subsequent degradation of β-catenin. This prevents the transcription of target genes like Cyclin D1, which is crucial for the G1/S phase transition.
Figure 2: Experimental Workflow for Investigating this compound's Effect on Cell Cycle. This diagram outlines the key steps involved in assessing the impact of this compound on cancer cell lines, from treatment to data analysis.
Discussion
The data presented in this guide demonstrate that this compound effectively inhibits the proliferation of cancer cells by inducing a G0/G1 phase cell cycle arrest.[1] This arrest is mechanistically linked to the downregulation of Cyclin D1, a critical regulator of the G1 to S phase transition.[1] this compound's inhibitory effect on AKT is central to this process. By blocking AKT, this compound prevents the phosphorylation and inactivation of GSK3β, a key component of the β-catenin destruction complex. An active destruction complex leads to the degradation of β-catenin, a transcriptional co-activator that, in complex with TCF/LEF transcription factors, drives the expression of target genes including Cyclin D1.
The provided experimental protocols for flow cytometry and Western blotting are standard methods to assess cell cycle distribution and protein expression, respectively. These techniques are essential for validating the efficacy of compounds like this compound and for elucidating their mechanisms of action.
Conclusion
This compound represents a promising therapeutic agent that targets the AKT signaling pathway, a frequently dysregulated pathway in cancer. Its ability to induce G0/G1 cell cycle arrest through the downregulation of Cyclin D1 highlights its potential as an anti-proliferative agent. The information and protocols provided in this technical guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other AKT inhibitors in the context of cancer cell cycle regulation. Further studies are warranted to explore the full spectrum of this compound's anti-tumor activities and to evaluate its efficacy in preclinical and clinical settings.
References
SC66: A Technical Guide on its Potential as a Cancer Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC66 is a novel small molecule inhibitor demonstrating significant potential as a cancer therapeutic agent. Primarily characterized as an allosteric AKT inhibitor, its mechanism of action extends to the modulation of critical downstream signaling pathways, induction of reactive oxygen species (ROS), and promotion of apoptosis. This technical guide provides an in-depth overview of the core scientific findings related to this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols. Quantitative data are summarized in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its therapeutic potential.
Introduction
The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[1] Consequently, targeting key nodes within this pathway, such as the serine/threonine kinase AKT, has become a major focus of modern cancer drug development. This compound has emerged as a promising preclinical candidate in this domain. It is a novel allosteric AKT inhibitor that has demonstrated cytotoxic and anti-tumor effects across a range of cancer cell lines and in vivo models, including hepatocellular carcinoma, colon cancer, ovarian cancer, renal cell carcinoma, and bladder cancer.[2][3][4][5][6] This document serves as a technical resource, consolidating the existing preclinical data and methodologies associated with the investigation of this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors, this compound interferes with the binding of AKT's pleckstrin homology (PH) domain to phosphatidylinositol-3,4,5-triphosphate (PIP3) at the cell membrane.[3][6] This interference prevents the full activation of AKT and subsequently promotes its ubiquitination and degradation.[3][6] The inhibition of AKT by this compound leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.
Inhibition of the AKT/mTOR Signaling Pathway
A primary consequence of AKT inhibition by this compound is the disruption of the mTOR signaling pathway.[3][7] By preventing the phosphorylation and activation of mTOR complex 1 (mTORC1), this compound effectively reduces the phosphorylation of downstream effectors such as p70S6K and 4E-BP1, leading to a decrease in protein synthesis and cell growth.[7] this compound has been shown to completely inhibit p70S6K phosphorylation.[7] Furthermore, this compound was found to be more effective than other AKT inhibitors, like MK-2206, in inhibiting AKT substrates such as PRAS40, a component of the mTORC1 complex.[7][8]
Figure 1: this compound inhibits the AKT/mTOR signaling pathway.
Activation of the GSK-3β Mediated Apoptotic Pathway
In colon cancer cells, this compound has been shown to trigger apoptosis through a GSK-3β mediated pathway.[3] AKT normally phosphorylates and inactivates GSK-3β. By inhibiting AKT, this compound leads to the dephosphorylation and activation of GSK-3β.[3] Activated GSK-3β can then promote the activation of the pro-apoptotic protein Bax, leading to programmed cell death.[3] This mechanism appears to be independent of p53.[3]
Figure 2: this compound induces apoptosis via the GSK-3β pathway.
Inhibition of the AKT/β-catenin Pathway
In bladder cancer, this compound exerts its anti-tumor effects by inhibiting the AKT/β-catenin signaling pathway.[6] Inhibition of AKT leads to a downstream reduction in the transcriptional activity of TCF/LEF, which is mediated by β-catenin.[6] This results in the suppression of genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).[6]
Figure 3: this compound inhibits the AKT/β-catenin signaling pathway.
Induction of Reactive Oxygen Species (ROS) and Anoikis
Beyond its direct effects on AKT signaling, this compound has been shown to induce the production of reactive oxygen species (ROS) and cause DNA damage in hepatocellular carcinoma cells.[2][9] The generation of ROS appears to be a key mediator of this compound-induced cytotoxicity, as pretreatment with the ROS scavenger N-Acetyl-cysteine (NAC) can prevent cell death.[2][9] Furthermore, this compound treatment is associated with alterations in cytoskeleton organization, reduced expression of E-cadherin and β-catenin, and upregulation of Snail, which collectively induce anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[2][9] In renal cell carcinoma cells, the cytotoxicity of this compound has also been linked to ROS production, as well as sphingosine kinase 1 inhibition, ceramide accumulation, and JNK activation, which can occur independently of AKT inhibition.[5]
Preclinical Efficacy
The anti-cancer effects of this compound have been evaluated in numerous preclinical studies, demonstrating its ability to reduce cell viability, inhibit colony formation, and induce apoptosis in a variety of cancer cell lines.
In Vitro Cytotoxicity
This compound reduces cell viability in a dose- and time-dependent manner across multiple cancer types.[2] The half-maximal inhibitory concentration (IC50) values vary between cell lines, indicating differential sensitivity to the drug.
| Cancer Type | Cell Line | IC50 (µg/mL) at 48 hours | IC50 (µg/mL) at 72 hours | Citation |
| Hepatocellular Carcinoma | HepG2 | ~0.85 | ~0.75 | [2] |
| Hepatocellular Carcinoma | HA22T/VGH | ~0.85 | ~0.75 | [2] |
| Hepatocellular Carcinoma | PLC/PRF/5 | ~0.85 | ~0.75 | [2] |
| Hepatocellular Carcinoma | Huh7 | 3.1 | 2.8 | [2] |
| Hepatocellular Carcinoma | Hep3B | 0.75 | 0.5 | [2] |
| Ovarian Cancer | A2780 | Varies (0-22 µM range tested) | Varies (0-22 µM range tested) | [4] |
| Ovarian Cancer | SKOV3 | Varies (0-22 µM range tested) | Varies (0-22 µM range tested) | [4] |
| Bladder Cancer | T24 | Data not quantified in text | Data not quantified in text | [6] |
| Bladder Cancer | 5637 | Data not quantified in text | Data not quantified in text | [6] |
| Renal Cell Carcinoma | 786-O | Data not quantified in text | Data not quantified in text | [5] |
| Renal Cell Carcinoma | A498 | Data not quantified in text | Data not quantified in text | [5] |
Note: Some studies did not report specific IC50 values but demonstrated a dose-dependent reduction in viability.
In Vivo Tumor Growth Inhibition
The anti-tumor effects of this compound have been confirmed in vivo using xenograft mouse models.
| Cancer Type | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Citation |
| Hepatocellular Carcinoma | Hep3B | Not specified | Reduced tumor volume to 37% of control on day 17 | [2] |
| Ovarian Cancer | SKOV3 | Not specified | Reduction in tumor formation | [4] |
| Bladder Cancer | T24 | Intraperitoneal injection | Significantly reduced tumor weight and volume | [6] |
| Renal Cell Carcinoma | 786-O | Oral administration | Potently inhibited subcutaneous xenograft growth | [5] |
Combination Therapy
This compound has shown potential for use in combination with other anti-cancer agents. In hepatocellular carcinoma cells, this compound significantly potentiated the effects of the conventional chemotherapeutic agent doxorubicin and the targeted agent everolimus.[2][9] In chemoresistant ovarian cancer cells, this compound sensitized the cells to cisplatin and paclitaxel.[4] For bladder cancer, the combination of this compound and cisplatin resulted in better tumor inhibition in vivo than either agent alone.[6]
Clinical Development
As of the latest available information, there are no registered clinical trials specifically for a compound designated "this compound". A Phase 1 clinical trial (NCT05735366) is underway for a drug named "SAIL66" in patients with CLDN6-positive solid tumors.[10][11][12][13] It is important to note that SAIL66 may or may not be related to the preclinical compound this compound. Further investigation is required to determine if these are the same or different entities.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Assays
Figure 4: General workflow for in vitro evaluation of this compound.
-
Cell Viability Assays (MTS/MTT/CCK8): Cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[2][4] Cell viability is then assessed using colorimetric assays such as MTS, MTT, or CCK8, which measure mitochondrial activity. The absorbance is read using a microplate reader, and IC50 values are calculated from dose-response curves.[2][4]
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a designated period, the medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 1-2 weeks until visible colonies form. Colonies are then fixed, stained with crystal violet, and counted.[2][4]
-
Apoptosis Assays: Apoptosis can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4] Early apoptotic cells stain positive for Annexin V and negative for PI. The activity of executioner caspases, such as caspase-3 and caspase-7, can be measured using fluorometric assays.[2]
-
Western Blot Analysis: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., total AKT, phospho-AKT, p-GSK-3β, β-catenin, p-p70S6K) and corresponding secondary antibodies.[6][7] Protein bands are visualized using chemiluminescence.
-
Cell Migration and Invasion Assays: The effect of this compound on cell migration and invasion can be assessed using Transwell assays. Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays), and this compound is added. The number of cells that migrate or invade to the lower chamber is quantified after a specific incubation period.[6]
In Vivo Xenograft Studies
Figure 5: General workflow for in vivo evaluation of this compound.
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft studies.[2][4][5][6]
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.[2][5]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via routes such as oral gavage or intraperitoneal injection.[5][6]
-
Efficacy Evaluation: Tumor volume is measured periodically using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry (IHC) or Western blotting, to confirm the in vivo mechanism of action.[2][6]
Conclusion and Future Directions
The collective preclinical evidence strongly supports the potential of this compound as a cancer therapeutic agent. Its multifaceted mechanism of action, centered on the allosteric inhibition of AKT and the subsequent modulation of key survival and proliferation pathways, provides a strong rationale for its further development. The demonstrated efficacy in various cancer models, both as a monotherapy and in combination with existing treatments, highlights its potential to address unmet needs in oncology, particularly in the context of chemoresistance.
Future research should focus on several key areas. A more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound is essential. Further studies are warranted to identify predictive biomarkers of response to this compound treatment, which would be critical for patient stratification in future clinical trials. Finally, clarification is needed regarding the relationship, if any, between the preclinical compound this compound and the clinical candidate SAIL66. Should this compound advance to clinical trials, its development will be closely watched by the oncology research and drug development community.
References
- 1. google.com [google.com]
- 2. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitor this compound promotes cell sensitivity to cisplatin in chemoresistant ovarian cancer cells through inhibition of COL11A1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic value of this compound in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. iris.cnr.it [iris.cnr.it]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. CareAcross [careacross.com]
- 12. clinicalresearch.com [clinicalresearch.com]
- 13. A Phase 1 Study of SAIL66 in Patients With CLDN6-positive Locally Advanced or Metastatic Solid Tumors | MedPath [trial.medpath.com]
Early-Stage Research on SC66 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage preclinical research on SC66, a novel allosteric AKT inhibitor, in the context of glioblastoma (GBM). The information is primarily synthesized from the key study by Gao et al. (2020), which has demonstrated the potential of this compound as an anti-tumor agent in GBM cell lines and a xenograft mouse model.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in GBM, making it a critical therapeutic target. This compound is a novel small molecule, allosteric inhibitor of AKT that has shown anti-proliferative and pro-apoptotic effects in various cancers.[1] Research in glioblastoma models indicates that this compound suppresses tumor cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest.[1] The primary mechanism of action appears to be the downregulation of the AKT/β-catenin signaling pathway.[1] In vivo studies have further demonstrated the tumor-suppressive effects of this compound.[1] This document consolidates the available quantitative data, outlines the experimental methodologies employed, and visualizes the key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on glioblastoma.
Table 2.1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Parameter | U87 Cell Line | U251 Cell Line | Reference |
| IC50 Value | 10 µmol/L | 12 µmol/L | [1] |
Table 2.2: Effects of this compound on Glioblastoma Cell Proliferation and Biology
| Assay | Finding | Cell Lines | Reference |
| Colony Formation | Dose-dependent reduction in the number and size of colonies. | U87, U251 | [1] |
| EdU-DNA Synthesis | Significant decrease in the percentage of EdU-positive cells. | U87, U251 | [1] |
| Cell Cycle Analysis | Dose-dependent cell cycle arrest in the G0/G1 phase. | U87, U251 | [1] |
| Apoptosis | Dose-dependent increase in the rate of apoptosis. | U87, U251 | [1] |
| Cell Migration | Dose-dependent inhibition of cell migration. | U87, U251 | [1] |
| Cell Invasion | Dose-dependent inhibition of cell invasion. | U87, U251 | [1] |
Table 2.3: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Parameter | Finding | Animal Model | Reference |
| Tumorigenicity | Significantly suppressed tumor growth compared to the control group. | Nude mouse xenograft (U87 cells) | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects in glioblastoma primarily through the inhibition of the AKT/β-catenin signaling pathway. As an allosteric inhibitor, this compound has a dual function: it directly interferes with the binding of the pleckstrin homology (PH) domain of AKT to PIP3 and promotes AKT ubiquitination, leading to its deactivation.[1]
The downstream effects of AKT inhibition include the modulation of GSK-3β and β-catenin. In the active state, AKT phosphorylates and inactivates GSK-3β. The inactivation of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to translocate to the nucleus and activate TCF/LEF transcription factors, which promote cell proliferation and survival.
Treatment with this compound leads to a dose-dependent decrease in phosphorylated AKT (p-AKT) and phosphorylated GSK-3β (p-GSK-3β), while increasing the levels of phosphorylated β-catenin (p-β-catenin), marking it for degradation.[1] This results in reduced nuclear translocation of β-catenin and suppressed TCF/LEF transcriptional activity.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound in glioblastoma via the AKT/β-catenin pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound in glioblastoma.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87 and U251 were used.
-
Culture Medium: The specific medium used was not detailed in the primary source, but typically, these cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound.
-
Following the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
The plates were incubated for a specified time to allow for the conversion of WST-8 to formazan.
-
The absorbance was measured at 450 nm using a microplate reader.
-
The IC50 value was calculated based on the dose-response curve.
-
Transwell Migration and Invasion Assays
-
Objective: To assess the effect of this compound on the migratory and invasive capabilities of glioblastoma cells.
-
Procedure:
-
Transwell inserts (8 µm pore size) were used. For the invasion assay, the inserts were pre-coated with Matrigel.
-
Glioblastoma cells, pre-treated with different concentrations of this compound, were seeded in the upper chamber in serum-free medium.
-
The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.
-
Cells that had migrated/invaded to the lower surface were fixed and stained (e.g., with crystal violet).
-
The number of migrated/invaded cells was quantified by counting under a microscope.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution and apoptosis induction.
-
Procedure for Cell Cycle Analysis:
-
Cells were treated with this compound for a specified duration.
-
Cells were harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
The DNA content was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Procedure for Apoptosis Analysis:
-
This compound-treated cells were harvested and washed.
-
Cells were resuspended in binding buffer and stained with Annexin V-FITC and PI.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression levels of proteins in the AKT/β-catenin pathway.
-
Procedure:
-
Cells were treated with this compound at various concentrations.
-
Total protein was extracted from the cells using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., AKT, p-AKT, GSK-3β, p-GSK-3β, β-catenin, p-β-catenin, Cyclin D1, Bcl-2, Bax, cleaved-caspase-3) and a loading control (e.g., GAPDH or β-actin).
-
The membrane was then incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
U87 glioblastoma cells were subcutaneously injected into the flank of nude mice.
-
Once tumors reached a palpable size, the mice were randomly assigned to a control group and an this compound treatment group.
-
The treatment group received intraperitoneal injections of this compound.
-
Tumor volume and body weight were measured regularly.
-
At the end of the experiment, the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).
-
Experimental Workflows
In Vitro Analysis Workflow
Caption: Workflow for the in vitro evaluation of this compound in glioblastoma.
In Vivo Analysis Workflow
Caption: Workflow for the in vivo evaluation of this compound in a glioblastoma xenograft model.
Conclusion and Future Directions
The early-stage research on this compound in glioblastoma provides a strong rationale for its further development as a potential therapeutic agent. The compound effectively inhibits key malignant phenotypes of glioblastoma cells in vitro and suppresses tumor growth in vivo by targeting the well-established AKT/β-catenin signaling pathway.[1]
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide and radiation.
-
Orthotopic Models: Evaluating the efficacy of this compound in more clinically relevant orthotopic brain tumor models that better recapitulate the tumor microenvironment.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier to reach the tumor site in effective concentrations.
-
Resistance Mechanisms: Identifying potential mechanisms of resistance to this compound to inform the development of strategies to overcome them.
This comprehensive preclinical data package will be crucial for the potential translation of this compound into clinical trials for glioblastoma patients.
References
Foundational Studies of SC66 in Hepatocellular Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, particularly in advanced stages. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in HCC, making it a prime target for novel therapeutic interventions. SC66, a novel allosteric AKT inhibitor, has emerged as a promising preclinical candidate for HCC treatment. This technical guide provides a comprehensive overview of the foundational studies of this compound in HCC, detailing its mechanism of action, experimental validation, and quantitative efficacy.
Quantitative Data Summary
The anti-tumor effects of this compound in hepatocellular carcinoma have been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Cytotoxicity of this compound in HCC Cell Lines (IC50 Values in µg/mL)
| Cell Line | 24h IC50 (µg/mL) | 48h IC50 (µg/mL) | 72h IC50 (µg/mL) |
| HepG2 | 2.27 | 0.86 | 0.77 |
| Huh7 | >4 | 3.09 | 2.85 |
| Hep3B | 0.82 | 0.75 | 0.47 |
| PLC/PRF/5 | 2 | 0.97 | 0.92 |
| HA22T/VGH | 2.35 | 0.8 | 0.75 |
Table 2: In Vivo Efficacy of this compound in Hep3B Xenograft Model
| Treatment Group | Dosage & Schedule | Day 17 Tumor Volume Reduction vs. Control |
| This compound | 15 mg/Kg, twice a week via i.p. | Not specified |
| This compound | 25 mg/Kg, twice a week via i.p. | 63% (Tumor volume reduced to 37% of control)[1] |
| Vehicle | Vehicle alone, twice a week via i.p. | 0% |
Table 3: this compound Combination Therapy in HCC Cell Lines
| Cell Line | Combination Treatment (24h) | Outcome |
| Hep3B | This compound (1 µg/mL) + Doxorubicin (62.5 nM and 125 nM) | Significant reduction in cell viability compared to single agents |
| Hep3B | This compound (1 µg/mL) + Everolimus (10 nM, 50 nM, and 100 nM) | Significant reduction in cell viability compared to single agents |
| Huh7 | This compound (1 µg/mL) + Doxorubicin (62.5 nM and 125 nM) | No significant synergistic effect observed |
| Huh7 | This compound (1 µg/mL) + Everolimus (10 nM, 50 nM, and 100 nM) | No significant synergistic effect observed |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects in HCC through a multi-faceted mechanism primarily centered on the inhibition of the AKT signaling pathway, induction of reactive oxygen species (ROS), and promotion of anoikis.
Inhibition of the AKT/mTOR Pathway
This compound acts as an allosteric inhibitor of AKT, leading to a reduction in both total and phosphorylated AKT levels.[1] This inhibition has downstream consequences on the mTOR signaling pathway, a critical regulator of cell growth and proliferation. The reduced activity of AKT leads to decreased phosphorylation of mTOR and its downstream effector, 4E-BP1.[1]
Induction of Reactive Oxygen Species (ROS)
A key component of this compound's cytotoxic activity is the induction of reactive oxygen species (ROS) within HCC cells.[1] While the precise upstream mechanism of ROS generation by this compound is not fully elucidated, the accumulation of ROS contributes significantly to DNA damage and apoptosis. The effects of this compound can be mitigated by the use of ROS scavengers like N-Acetyl-cysteine (NAC), highlighting the critical role of oxidative stress in its anti-tumor activity.[1]
Induction of Anoikis
This compound treatment leads to alterations in cytoskeleton organization and induces anoikis, a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix.[1] This is associated with a reduction in the expression of E-cadherin and β-catenin, and an up-regulation of Snail, a key transcription factor involved in epithelial-mesenchymal transition (EMT).[1] Furthermore, this compound reduces the levels of phosphorylated Focal Adhesion Kinase (p-FAK), a critical mediator of cell adhesion and survival signals.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on hepatocellular carcinoma cells.
Cell Viability (MTS) Assay
This assay is used to assess the dose- and time-dependent cytotoxic effects of this compound on HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, Hep3B)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed HCC cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 24, 48, and 72 hours.
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity and survival of single HCC cells.
Materials:
-
HCC cell lines
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% w/v in 25% methanol)
Protocol:
-
Seed HCC cells into 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Apoptosis Assays
3.3.1. TUNEL Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
HCC cells cultured on coverslips or in chamber slides
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., from an in situ cell death detection kit)
-
Propidium Iodide (PI) or DAPI for counterstaining
-
Fluorescence microscope
Protocol:
-
Treat HCC cells with this compound for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
Wash with PBS and add the TUNEL reaction mixture to the cells.
-
Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Wash with PBS and counterstain with PI or DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
3.3.2. Propidium Iodide (PI) Staining for Flow Cytometry
This assay quantifies the percentage of apoptotic cells by analyzing their DNA content.
Materials:
-
HCC cells
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat HCC cells with this compound.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Apoptotic cells will appear as a sub-G1 peak in the DNA histogram.
In Vivo Xenograft Study
This model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Hep3B HCC cells
-
Matrigel (optional)
-
This compound for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject Hep3B cells (e.g., 5 x 106 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., ~150 mm³), randomize the mice into treatment and control groups.[1]
-
Administer this compound (e.g., 15 and 25 mg/Kg) or vehicle via intraperitoneal (i.p.) injection twice a week.[1]
-
Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., day 17), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).[1]
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation levels in response to this compound treatment.
Materials:
-
HCC cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total-AKT, phospho-AKT, total-mTOR, phospho-mTOR, E-cadherin, β-catenin, Snail, p-FAK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HCC cells with this compound and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflows
Conclusion
The foundational studies of this compound in hepatocellular carcinoma provide compelling preclinical evidence for its potential as a therapeutic agent. Its mechanism of action, centered on the potent inhibition of the AKT/mTOR pathway, induction of ROS-mediated apoptosis, and promotion of anoikis, addresses key oncogenic drivers in HCC. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound as a novel treatment for this challenging disease. Future investigations should focus on elucidating the precise molecular targets responsible for ROS production, exploring additional combination therapies, and advancing this compound towards clinical evaluation.
References
Understanding the Dual-Inhibitory Function of SC66: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC66 is a novel small molecule inhibitor demonstrating a unique dual-inhibitory mechanism of action with significant potential in oncology research and development. Primarily characterized as an allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B), this compound also exhibits inhibitory activity against Sphingosine Kinase 1 (SphK1). This dual function disrupts critical cell survival and proliferation pathways, leading to potent anti-tumor effects in a variety of cancer models. This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.
Introduction
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. AKT, a central node in this pathway, regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. This compound has emerged as a promising anti-cancer agent due to its unique allosteric mechanism of AKT inhibition, which differentiates it from many ATP-competitive inhibitors. Furthermore, its ability to independently inhibit SphK1, another key player in cancer cell survival and proliferation, underscores its potential as a multi-targeting therapeutic.
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-cancer effects through two distinct, yet potentially synergistic, mechanisms:
Allosteric Inhibition and Ubiquitination of AKT
This compound is an allosteric inhibitor of AKT.[1] Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound interacts with the pleckstrin homology (PH) domain of AKT. This interaction has a dual consequence:
-
Inhibition of PIP3 Binding: It directly interferes with the binding of AKT's PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a critical step for AKT activation.
-
Facilitation of AKT Ubiquitination: this compound promotes the ubiquitination and subsequent proteasomal degradation of AKT, leading to a reduction in total AKT protein levels.
This dual action on AKT leads to the effective shutdown of downstream signaling.
Inhibition of Sphingosine Kinase 1 (SphK1)
Independent of its effects on AKT, this compound has been shown to inhibit Sphingosine Kinase 1 (SphK1). SphK1 is an oncogenic lipid kinase that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling molecule involved in cell survival, proliferation, and angiogenesis. Inhibition of SphK1 by this compound leads to an accumulation of pro-apoptotic ceramides and a reduction in pro-survival S1P, contributing to its cytotoxic effects.[2]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 0.77 | ~1.7 | [1] |
| Huh7 | Hepatocellular Carcinoma | 2.85 | ~6.3 | [1] |
| Hep3B | Hepatocellular Carcinoma | 0.47 | ~1.0 | [1] |
| HCT-116 | Colon Cancer | Dose-dependent inhibition (specific IC50 not provided) | - | [3] |
| U87 | Glioblastoma | Dose-dependent inhibition (specific IC50 not provided) | - | |
| U251 | Glioblastoma | Dose-dependent inhibition (specific IC50 not provided) | - | |
| T24 | Bladder Cancer | Dose-dependent inhibition (specific IC50 not provided) | - | |
| 5637 | Bladder Cancer | Dose-dependent inhibition (specific IC50 not provided) | - |
Note: Conversion to µM is an approximation based on the molecular weight of this compound.
Key Signaling Pathways Modulated by this compound
This compound's dual-inhibitory function leads to the modulation of several critical signaling pathways implicated in cancer progression.
The PI3K/AKT/mTOR Pathway
By inhibiting AKT, this compound effectively blocks the downstream signaling cascade of the PI3K/AKT/mTOR pathway. This leads to the dephosphorylation and inactivation of key mTORC1 substrates like S6K1 and 4E-BP1, resulting in decreased protein synthesis and cell growth.
The AKT/GSK-3β/Bax Apoptotic Pathway
In colon cancer cells, inhibition of AKT by this compound leads to the activation of Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β can then directly interact with and activate the pro-apoptotic protein Bax, leading to apoptosis.
The AKT/β-catenin Pathway
In bladder cancer, this compound has been shown to inhibit the AKT/β-catenin signaling pathway. Inhibition of AKT leads to the degradation of β-catenin, a key transcriptional co-activator involved in cell proliferation and epithelial-mesenchymal transition (EMT).
ROS Production and JNK Activation
This compound induces the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. This ROS production can also activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of stress-induced apoptosis. This mechanism contributes to the cytotoxicity of this compound independently of its effects on AKT.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Western Blot Analysis of the AKT Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status and total protein levels of key components of the AKT signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Health Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.
Conclusion
This compound represents a promising therapeutic candidate with a novel dual-inhibitory mechanism targeting both the AKT and SphK1 signaling pathways. Its ability to allosterically inhibit AKT and promote its degradation, coupled with its independent inhibition of a key oncogenic lipid kinase, provides a multi-pronged approach to combating cancer cell proliferation and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound. Further investigation into its efficacy across a broader range of cancer types and in combination with other anti-cancer agents is warranted.
References
The Allosteric Akt Inhibitor SC66: A Technical Guide to its Interaction with the Pleckstrin Homology Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (Protein Kinase B) is a pivotal node in intracellular signaling cascades, governing essential cellular processes including proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Akt's activation is intricately regulated, initiated by its recruitment to the plasma membrane through the binding of its N-terminal Pleckstrin Homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). SC66 is a novel, allosteric inhibitor of Akt that has demonstrated potent anti-tumor activity in various cancer models. This technical guide provides an in-depth overview of the interaction between this compound and the PH domain of Akt, detailing its mechanism of action, the experimental protocols used to elucidate this interaction, and quantitative data from relevant studies.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action that converges on the inhibition of Akt signaling.[1][2] Firstly, it directly interferes with the function of the Akt PH domain, preventing its interaction with PIP3 at the plasma membrane. This disruption is crucial as it blocks the initial step of Akt activation. Secondly, this compound promotes the K48-linked ubiquitination of Akt, targeting the kinase for proteasomal degradation.[1] This dual action of inhibiting activation and promoting degradation leads to a sustained downregulation of the Akt signaling pathway.
The inhibition of Akt by this compound consequently affects downstream signaling pathways, most notably the Akt/β-catenin pathway.[2][3] By inhibiting Akt, this compound prevents the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK-3β). Active GSK-3β can then phosphorylate β-catenin, marking it for degradation and thereby reducing its nuclear translocation and transcriptional activity. This cascade of events contributes to the induction of apoptosis and the inhibition of cell proliferation observed in cancer cells treated with this compound.[2][3]
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| T24 | Bladder Cancer | ~10 | [2] |
| 5637 | Bladder Cancer | ~8 | [2] |
| HCT-116 | Colon Cancer | Not specified | |
| DLD1 | Colon Cancer | Not specified | |
| Hep3B | Hepatocellular Carcinoma | Not specified | |
| Huh7 | Hepatocellular Carcinoma | Not specified | |
| U87 | Glioblastoma | Not specified | |
| U251 | Glioblastoma | Not specified |
Note: While several studies demonstrate a dose-dependent effect of this compound on cell viability and Akt pathway inhibition, specific IC50 values for all cell lines are not consistently reported in the search results.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the Akt signaling pathway.
Caption: Workflow for studying this compound-Akt interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the interaction of this compound with the Akt PH domain and its downstream consequences.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics between an analyte (this compound) and a ligand (Akt PH domain) immobilized on a sensor chip.
-
Immobilization of Akt PH Domain:
-
The purified recombinant Akt PH domain is covalently immobilized onto a CM5 sensor chip via amine coupling.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
The Akt PH domain, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
The remaining activated groups are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of this compound, dissolved in running buffer (e.g., HBS-EP+), are injected over the sensor and reference surfaces.
-
The association and dissociation phases are monitored in real-time by detecting changes in the refractive index.
-
The sensor surface is regenerated between cycles using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The resulting binding curves are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
The purified Akt PH domain and this compound are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
The concentrations of the protein and the small molecule are accurately determined. Typically, the protein is placed in the sample cell at a concentration 10-20 fold lower than the ligand in the syringe.
-
-
ITC Experiment:
-
The sample cell is filled with the Akt PH domain solution, and the injection syringe is filled with the this compound solution.
-
After an initial equilibration period, a series of small injections of this compound are titrated into the sample cell.
-
The heat change after each injection is measured relative to a reference cell containing buffer.
-
-
Data Analysis:
-
The heat of dilution is determined by injecting this compound into the buffer alone and is subtracted from the experimental data.
-
The integrated heat changes per injection are plotted against the molar ratio of this compound to the Akt PH domain.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding stoichiometry (n), the binding affinity (Ka, and its inverse, Kd), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Fluorescence Polarization (FP) Assay for High-Throughput Screening
FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for screening for inhibitors that disrupt a known interaction.
-
Assay Principle: A fluorescently labeled ligand that binds to the Akt PH domain (e.g., a fluorescently tagged PIP3 analogue) will have a high fluorescence polarization value due to its slow tumbling when bound to the larger protein. Inhibitors that compete for the same binding site will displace the fluorescent ligand, leading to a decrease in polarization.
-
Protocol Outline:
-
A fluorescently labeled probe that binds to the Akt PH domain is identified and optimized.
-
A constant concentration of the Akt PH domain and the fluorescent probe are incubated together in a suitable assay buffer in a microplate.
-
A range of concentrations of this compound (or other test compounds) are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the concentration of this compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe.
-
Western Blotting for Cellular Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of the phosphorylation status of Akt and its downstream targets.
-
Cell Treatment and Lysis:
-
Cancer cells are seeded and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period.
-
After treatment, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total Akt, phospho-Akt (Ser473 and Thr308), and other downstream targets like GSK-3β and β-catenin.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins to determine the effect of this compound on their activation status.
-
In Vitro Ubiquitination Assay
This assay is used to determine if this compound directly promotes the ubiquitination of Akt.
-
Reaction Mixture:
-
The reaction is typically carried out in a buffer containing ATP, ubiquitin, E1 activating enzyme, an E2 conjugating enzyme, and the E3 ligase responsible for Akt ubiquitination (if known).
-
Recombinant purified Akt is added to the reaction mixture.
-
This compound or a vehicle control is added to the respective reactions.
-
-
Incubation and Detection:
-
The reaction is incubated at 37°C to allow for the ubiquitination process to occur.
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
The samples are then analyzed by Western blotting using an antibody against Akt or ubiquitin to detect the presence of higher molecular weight polyubiquitinated Akt species.
-
Conclusion
This compound represents a promising therapeutic agent that effectively targets the Akt signaling pathway through a unique dual mechanism. By both inhibiting the crucial interaction of the Akt PH domain with PIP3 and promoting the proteasomal degradation of Akt, this compound leads to a robust and sustained suppression of this key oncogenic pathway. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other potential Akt inhibitors, facilitating further research and development in this critical area of oncology. While quantitative data on the direct binding of this compound to the Akt PH domain remains to be fully elucidated in publicly available literature, the cellular and mechanistic studies to date strongly support its proposed mode of action and therapeutic potential.
References
- 1. Interfering with the Ubiquitin-Mediated Regulation of Akt as a Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
SC66 In Vitro Experimental Protocol: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC66 is a novel small molecule inhibitor that targets the serine/threonine kinase AKT (also known as Protein Kinase B). As a critical node in cell signaling pathways that govern cell survival, proliferation, and metabolism, AKT is a key target in cancer therapy. This compound has demonstrated potent anti-tumor effects in a variety of cancer cell lines in vitro. This document provides detailed application notes and experimental protocols for the in vitro use of this compound, including its mechanism of action, effects on cellular processes, and relevant signaling pathways. Quantitative data are summarized in tables for easy reference, and key protocols are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Mechanism of Action
This compound is an allosteric inhibitor of AKT. Its mechanism involves interfering with the binding of the pleckstrin homology (PH) domain of AKT to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane, which is a crucial step for AKT activation. Furthermore, this compound has been shown to promote the ubiquitination and subsequent degradation of AKT. This dual mechanism leads to a significant reduction in both total and phosphorylated AKT levels, effectively blocking downstream signaling.
Signaling Pathways Affected by this compound
This compound primarily impacts the PI3K/AKT/mTOR signaling pathway. By inhibiting AKT, this compound influences several downstream effectors, leading to its anti-cancer properties. Two key pathways have been elucidated:
-
AKT/GSK-3β/Bax Pathway: In colon cancer cells, inhibition of AKT by this compound leads to the activation of Glycogen Synthase Kinase 3β (GSK-3β) through dephosphorylation. Activated GSK-3β can then interact with the pro-apoptotic protein Bax, promoting its activation and initiating the intrinsic apoptosis pathway.[1][2]
-
AKT/β-catenin Pathway: In bladder cancer cells, this compound-mediated AKT inhibition has been shown to suppress the β-catenin signaling pathway.[3][4][5] This leads to a reduction in the expression of downstream targets of β-catenin that are involved in cell proliferation and epithelial-mesenchymal transition (EMT), such as c-Myc and Cyclin D1.
The inhibition of AKT by this compound also leads to alterations in the expression of proteins involved in cell adhesion and anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix). This includes the upregulation of Snail and the downregulation of E-cadherin and β-catenin.
Signaling Pathway Diagram:
Caption: this compound inhibits AKT, leading to apoptosis, anoikis, and reduced proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 72 | ~3 | |
| 786-O | Renal Cell Carcinoma | 96 | ~3 | |
| HCT-116 | Colon Cancer | 24 | ~2 µg/ml | [4] |
| T24 | Bladder Cancer | 24 | Not specified | [3] |
| 5637 | Bladder Cancer | 24 | Not specified | [3] |
Table 2: Effect of this compound on Cell Viability in Colon Cancer Cells
| Cell Line | This compound Concentration (µg/ml) | Incubation Time (hours) | % Cell Viability (approx.) | Reference |
| HCT-116 | 0.5 | 24 | 90 | [4] |
| HCT-116 | 1 | 24 | 75 | [4] |
| HCT-116 | 2 | 24 | 50 | [4] |
| HCT-116 | 4 | 24 | 30 | [4] |
Table 3: Effect of this compound on Apoptosis in Bladder Cancer Cells
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Apoptosis Rate | Reference |
| T24 | 0 | 24 | Baseline | [3] |
| T24 | 2.5 | 24 | Increased | [3] |
| T24 | 5 | 24 | Significantly Increased | [3] |
| 5637 | 0 | 24 | Baseline | [3] |
| 5637 | 2.5 | 24 | Increased | [3] |
| 5637 | 5 | 24 | Significantly Increased | [3] |
Table 4: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cells
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % of Cells in G0/G1 Phase | Reference |
| T24 | 0 | 24 | Baseline | [3] |
| T24 | 2.5 | 24 | Increased | [3] |
| T24 | 5 | 24 | Significantly Increased | [3] |
| 5637 | 0 | 24 | Baseline | [3] |
| 5637 | 2.5 | 24 | Increased | [3] |
| 5637 | 5 | 24 | Significantly Increased | [3] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.
Experimental Workflow Diagram:
References
- 1. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preparing SC66 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of SC66, an allosteric Akt inhibitor, using dimethyl sulfoxide (DMSO). It includes essential information on the solubility of this compound, recommended storage conditions, and key experimental considerations. Additionally, this note outlines the signaling pathway of this compound and presents a comprehensive workflow for its use in in-vitro assays. The information is intended to ensure accurate and reproducible experimental outcomes for researchers utilizing this compound in their studies.
Introduction
This compound is a small molecule compound that functions as an allosteric inhibitor of Akt (also known as Protein Kinase B). It interferes with the binding of the pleckstrin homology (PH) domain of Akt to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in Akt activation. This interference facilitates the ubiquitination and subsequent deactivation of Akt. The inhibition of the Akt signaling pathway by this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a compound of significant interest in cancer research and drug development. Accurate preparation of this compound stock solutions is paramount for obtaining reliable and consistent results in downstream applications. DMSO is a common solvent for dissolving this compound for in-vitro studies due to its high solubilizing capacity for organic molecules.
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing an this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight | 276.33 g/mol | N/A |
| Solubility in DMSO | 55 mg/mL | [1] |
| Molar Concentration at Max Solubility | 199.03 mM | [1] |
| Recommended Stock Concentration Range | 10 mM - 50 mM | N/A |
| Final DMSO Concentration in Assays | < 0.1% - 1% (cell line dependent) | N/A |
Signaling Pathway of this compound
This compound exerts its biological effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. The diagram below illustrates the mechanism of action of this compound.
References
Application Notes and Protocols: SC66 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SC66, a potent allosteric AKT inhibitor, in various cell culture experiments. The information presented here is intended to guide researchers in determining the optimal concentration of this compound for their specific cell lines and experimental questions.
Introduction to this compound
This compound is a small molecule inhibitor that targets the AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer. As an allosteric inhibitor, this compound facilitates the ubiquitination and subsequent deactivation of AKT. Its anti-neoplastic properties have been demonstrated across a variety of cancer cell lines, making it a valuable tool for cancer research and drug development.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. The following table summarizes the effective concentrations and IC50 values of this compound reported in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | This compound Concentration/IC50 | Incubation Time | Reference |
| T24 | Bladder Cancer | CCK-8 | IC50: ~10 µmol/L | 24 h | [1] |
| 5637 | Bladder Cancer | CCK-8 | IC50: ~8 µmol/L | 24 h | [1] |
| HCT-116 | Colon Cancer | CCK-8 | 0.5, 1, 2, 4 µg/ml | 24, 48, 72 h | [2] |
| DLD1 | Colon Cancer | CCK-8 | 2 µg/ml | 24 h | [2] |
| 786-O | Renal Cell Carcinoma | MTT | IC50: ~3 µM | 72, 96 h | [3] |
| A498 | Renal Cell Carcinoma | Apoptosis Assay | 3 µM | 72 h | [4] |
Note: It is crucial to perform a dose-response curve to determine the optimal this compound concentration for each specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
a. Workflow for CCK-8 Assay
Caption: Workflow of the CCK-8 cell viability assay.
b. Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium.[5][6][7][8] The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2][9]
-
Add CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1][9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
a. Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
b. Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration (e.g., 24 or 48 hours).[1][9] The incubation time is dependent on the cell type and drug concentration.[10]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Western Blotting for AKT Signaling Pathway
This protocol is for analyzing the effect of this compound on the phosphorylation status of AKT and downstream targets like mTOR.
a. Workflow for Western Blotting
Caption: General workflow for Western blotting.
b. Detailed Protocol:
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), and other relevant pathway proteins (e.g., mTOR, p-mTOR) overnight at 4°C.[12] Recommended starting dilution for many commercial antibodies is 1:1000.[14]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.[15] A common dilution range is 1:5,000 to 1:20,000.[16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Signaling Pathway
This compound Mechanism of Action in the AKT/mTOR Pathway
Caption: this compound inhibits the AKT/mTOR signaling pathway.
References
- 1. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijbs.com [ijbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 15. genscript.com [genscript.com]
- 16. Western blotting – 10 tips for better blots [jacksonimmuno.com]
SC66 Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SC66, a novel allosteric AKT inhibitor, in various in vitro assays. The protocols and data presented are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound is an allosteric inhibitor of AKT (Protein Kinase B), a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. By binding to AKT, this compound prevents its phosphorylation and activation, leading to the downstream inhibition of signaling cascades that promote cell survival, proliferation, and growth.[1][2][3] Furthermore, this compound has been shown to downregulate the β-catenin signaling pathway, which is crucial for cell proliferation and epithelial-to-mesenchymal transition (EMT).[1][4] The inhibition of these pathways by this compound ultimately leads to cell cycle arrest, apoptosis, and a reduction in cell migration and invasion in susceptible cancer cell lines.[1][4]
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values and treatment durations of this compound in different human cancer cell lines. This data can be used as a starting point for determining the effective concentration range for your specific in vitro experiments.
| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |
| 786-O | Renal Cell Carcinoma | ~3 µM | 72 and 96 hours | [1] |
| U87 | Glioblastoma | Not specified | Not specified | [1] |
| U251 | Glioblastoma | Not specified | Not specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.77 µg/ml | 72 hours | [3][5] |
| Huh7 | Hepatocellular Carcinoma | 2.85 µg/ml | 72 hours | [3][5] |
| Hep3B | Hepatocellular Carcinoma | 0.47 µg/ml | 72 hours | [3][5] |
| T24 | Bladder Cancer | Not specified | Not specified | [4] |
| 5637 | Bladder Cancer | Not specified | Not specified | [4] |
| HCT-116 | Colon Cancer | ~2 µg/ml (for significant AKT phosphorylation decrease) | Not specified | [6] |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its inhibitory effects on the PI3K/AKT/mTOR and β-catenin signaling pathways.
This compound signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for investigating the effects of this compound on cancer cells in vitro.
General experimental workflow for this compound in vitro assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells.
-
Gently wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the AKT and β-catenin signaling pathways following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. AKT Inhibitor this compound Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SC66 in a Mouse Xenograft Tumor Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of SC66, a novel allosteric AKT inhibitor, in mouse xenograft tumor models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule inhibitor that targets the AKT signaling pathway, a critical cascade often dysregulated in various cancers.[1][2] The PI3K/AKT/mTOR pathway plays a crucial role in cell proliferation, survival, and metabolism, making it a key target for cancer therapy.[3] this compound exerts its anti-tumor effects by interfering with the binding of the pleckstrin homology (PH) domain of AKT to PIP3, leading to AKT deactivation and subsequent downstream effects.[1][2] Notably, in colon cancer, this compound has been shown to induce apoptosis through a GSK-3β/Bax-mediated mitochondrial pathway, independent of p53 status.[1] Preclinical studies in xenograft models of hepatocellular carcinoma (HCC) and glioblastoma have demonstrated the potential of this compound to significantly inhibit tumor growth in vivo.[2][4][5][6]
Mechanism of Action: The this compound Signaling Pathway
This compound functions as an allosteric inhibitor of AKT. Its primary mechanism involves the inhibition of AKT activity, which in turn affects multiple downstream signaling pathways implicated in cancer progression.
A key pathway affected by this compound is the AKT/GSK-3β/Bax axis . In the absence of an inhibitor, activated AKT phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). However, upon treatment with this compound, AKT is inhibited, leading to the activation of GSK-3β. Activated GSK-3β can then directly interact with and activate the pro-apoptotic protein Bax, leading to its oligomerization and the initiation of the intrinsic mitochondrial apoptosis pathway.[1] This mechanism has been observed to be independent of the tumor suppressor protein p53.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Data Presentation: In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in various xenograft models. The following tables summarize the quantitative data from a study using a hepatocellular carcinoma (Hep3B) xenograft model.[4][5]
Table 1: Effect of this compound on Tumor Volume in Hep3B Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Day 17 Mean Tumor Volume (mm³) | Percent Tumor Growth Inhibition |
| Vehicle Control | - | i.p. injection | Twice a week | ~400 | - |
| This compound | 15 | i.p. injection | Twice a week | Not specified | Not specified |
| This compound | 25 | i.p. injection | Twice a week | ~148 | 63% |
Data extracted from a study by Martinelli et al. (2015) where treatment started when tumors reached approximately 150 mm³.[4][5]
Table 2: Effect of this compound on Body Weight in Hep3B Xenograft Model
| Treatment Group | Dose (mg/kg) | Day 17 Mean Body Weight Change |
| Vehicle Control | - | No significant change |
| This compound | 25 | No significant loss |
This suggests a satisfactory level of drug tolerance at the effective dose.[5]
Experimental Protocols
The following protocols provide a detailed methodology for conducting a mouse xenograft tumor model study with this compound. These are generalized protocols and may require optimization based on the specific cancer cell line and research objectives.
Protocol 1: Establishment of a Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., Hep3B, HCT-116, U87)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., athymic nude mice, SCID mice), 4-6 weeks old
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Preparation:
-
Wash the cells with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10⁷ cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 5 x 10⁶ cells/100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., ~150 mm³).[4][5]
-
Protocol 2: Administration of this compound and Efficacy Evaluation
This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its anti-tumor effects.
Materials:
-
This compound compound
-
Vehicle for dissolving this compound (e.g., DMSO, saline, or as specified by the manufacturer)
-
Tumor-bearing mice from Protocol 1
-
Syringes and needles for administration
-
Calipers
-
Analytical balance
Procedure:
-
Preparation of this compound Solution:
-
Drug Administration:
-
Monitoring and Data Collection:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as Western blotting to assess the levels of p-AKT, or immunohistochemistry.[4]
-
Mandatory Visualization: Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for a typical this compound mouse xenograft study.
Conclusion
This compound represents a promising therapeutic agent for cancers with a dysregulated AKT signaling pathway. The provided application notes and protocols offer a framework for preclinical in vivo evaluation of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to further elucidate the therapeutic potential of this novel AKT inhibitor.
References
- 1. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT Inhibitor this compound Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell growth - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SC66
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC66 is a novel allosteric inhibitor of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5] This pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and metabolism.[6] this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1][2][3][4][5][7][8] Furthermore, this compound has been reported to modulate STAT3 signaling, another key pathway involved in tumor progression.[9][10][11] In addition to inducing apoptosis, this compound can also trigger autophagy. However, studies have indicated that the inhibition of autophagy can potentiate this compound-induced apoptosis in cancer cells.[7][8] These characteristics make this compound a promising candidate for in vivo preclinical studies.
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies in murine models, along with a summary of reported quantitative data from such studies.
Mechanism of Action: Dual Inhibition of Akt and STAT3 Signaling
This compound exerts its anti-tumor effects primarily through the inhibition of the Akt signaling pathway. As an allosteric inhibitor, it binds to a site distinct from the ATP-binding pocket of Akt, leading to a conformational change that prevents its activation.[1] This inhibition disrupts downstream signaling, affecting key effectors like p70S6K and S6, which are involved in protein synthesis and cell growth.
Furthermore, this compound has been shown to impact the STAT3 signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and immune evasion. By inhibiting STAT3, this compound can further contribute to its anti-cancer activity. The dual inhibitory effect of this compound on these two critical oncogenic pathways makes it a compelling molecule for cancer research.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from in vivo studies investigating the anti-tumor efficacy of this compound in xenograft mouse models.
Table 1: Efficacy of Intraperitoneal (i.p.) this compound Administration in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Hepatocellular Carcinoma | Hep3B | Xenograft | 15 and 25 | i.p. | Twice a week | 25 mg/kg significantly reduced tumor volume to 37% on day 17. | [2] |
| Ovarian Cancer | A2780/COL11A1 | NOD-SCID | 5 and 15 | i.p. | Not specified | 15 mg/kg significantly inhibited tumor growth. | |
| Glioblastoma | U87 | Xenograft | Not specified | Not specified | Not specified | Significantly suppressed tumorigenicity. | [4] |
Table 2: Efficacy of Oral (p.o.) this compound Administration in a Xenograft Model
| Cancer Type | Cell Line | Mouse Strain | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Renal Cell Carcinoma | 786-O | SCID | 10 and 25 | Oral | Daily for 24 days | Significantly inhibited tumor volume. |
Experimental Protocols
1. Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is based on a validated formulation for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
ddH₂O (double-distilled water), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (26-30 gauge recommended)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO to achieve a final concentration of 25 mg/mL.
-
Ensure the powder is completely dissolved by vortexing. This stock solution should be clear.
-
-
Prepare the vehicle solution.
-
In a sterile tube, combine the following components in the specified ratios to prepare the final injection solution (example for 1 mL):
-
400 µL of PEG300
-
50 µL of Tween 80
-
500 µL of sterile ddH₂O
-
-
-
Prepare the final this compound injection solution.
-
To the vehicle solution, add 50 µL of the 25 mg/mL this compound stock solution in DMSO (this will result in a final this compound concentration of 1.25 mg/mL in a solution containing 5% DMSO).
-
Mix thoroughly by vortexing or gentle inversion until the solution is clear and homogenous.
-
The mixed solution should be used immediately for optimal results.
-
2. Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound injection solution
-
Mouse restraint device
-
70% Ethanol for disinfection
-
Sterile syringes and needles (26-30 gauge)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.[1][10]
-
Disinfection: Cleanse the injection site with a 70% ethanol wipe.
-
Injection:
-
Use a new sterile syringe and needle for each animal.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.[10]
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate incorrect placement.[1][7]
-
If aspiration is clear, slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
3. Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
DMSO, sterile
-
Corn oil, sterile
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in the intraperitoneal protocol.
-
Prepare the final this compound oral formulation.
-
For a 1 mL final solution, add 50 µL of the 25 mg/mL this compound stock solution to 950 µL of sterile corn oil.
-
Mix thoroughly to ensure a uniform suspension.
-
4. Oral Gavage Administration in Mice
Materials:
-
Prepared this compound oral formulation
-
Mouse restraint device
-
Oral gavage needles (flexible or rigid, appropriate size for the mouse)
Procedure:
-
Animal Restraint: Properly restrain the mouse.
-
Gavage Needle Insertion: Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the calculated volume of the this compound formulation.
-
Post-administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: this compound mechanism of action targeting Akt/mTOR and STAT3 pathways.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. queensu.ca [queensu.ca]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. selleckchem.com [selleckchem.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. gadconsulting.com [gadconsulting.com]
- 11. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated Akt (p-Akt) Levels Following SC66 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC66 is a novel allosteric inhibitor of Akt (also known as Protein Kinase B or PKB), a serine/threonine kinase that is a central node in signaling pathways promoting cell survival, proliferation, and growth.[1] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making Akt a prime target for therapeutic intervention.[2][3][4] this compound exhibits a dual inhibitory mechanism: it interferes with the binding of the pleckstrin homology (PH) domain of Akt to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane and facilitates Akt ubiquitination, leading to its deactivation.[2][5] This leads to a reduction in the levels of phosphorylated Akt (p-Akt), the active form of the kinase.[6]
These application notes provide a detailed protocol for analyzing the dose-dependent effects of this compound on p-Akt levels in cancer cell lines using Western blotting.
Data Presentation
The inhibitory effect of this compound on cell viability and Akt phosphorylation is dose-dependent and varies across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several cancer cell lines.
| Cell Line | Cancer Type | IC50 of this compound (µg/ml) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.77 | 72 | [6] |
| Huh7 | Hepatocellular Carcinoma | 2.85 | 72 | [6] |
| Hep3B | Hepatocellular Carcinoma | 0.47 | 72 | [6] |
| U87 | Glioblastoma | ~10 µM | Not Specified | [4] |
| U251 | Glioblastoma | ~12 µM | Not Specified | [4] |
Note: IC50 values can vary depending on the assay conditions and cell line characteristics.
Studies have shown that this compound treatment leads to a significant decrease in p-Akt levels. For instance, in hepatocellular carcinoma cells, a dramatic decrease in phospho-AKT expression was observed after treatment with 4 µg/ml this compound.[7] In bladder cancer cells, increasing concentrations of this compound led to a gradual decrease in the expression levels of p-Akt.[4]
Signaling Pathway and Experimental Logic
The following diagrams illustrate the targeted signaling pathway and the logical flow of the experiment.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for analyzing p-Akt levels after this compound treatment.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with SC66
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC66 is a novel, cell-permeable, allosteric inhibitor of Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. This compound exerts its inhibitory effect by preventing the binding of the pleckstrin homology (PH) domain of Akt to phosphoinositide-3,4,5-trisphosphate (PIP3) at the cell membrane, thereby inhibiting Akt activation.[1][2][4] Furthermore, this compound has been shown to promote the ubiquitination and subsequent degradation of Akt.[2][3] By inhibiting Akt, this compound can suppress downstream signaling, including the mTOR pathway, leading to decreased cell proliferation, survival, and induction of apoptosis in various cancer cell lines.[1][3][5][6]
These application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cancer cells using two common colorimetric cell viability assays: MTT and XTT.
Mechanism of Action: this compound in the PI3K/Akt/mTOR Pathway
This compound targets the PI3K/Akt/mTOR signaling cascade, a critical pathway for regulating cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| U87 | Glioblastoma | Not Specified | 10 | [1] |
| U251 | Glioblastoma | Not Specified | 12 | [1] |
| HepG2 | Hepatocellular Carcinoma | 72 | ~2.8 (0.77 µg/ml) | [5][7] |
| Huh7 | Hepatocellular Carcinoma | 72 | ~10.3 (2.85 µg/ml) | [5][7] |
| Hep3B | Hepatocellular Carcinoma | 72 | ~1.7 (0.47 µg/ml) | [5][7] |
| HCT-116 | Colon Cancer | 24 | Dose-dependent decrease | [3] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment with this compound: Prepare a series of dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to measure cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step. The reduction of XTT to its formazan product occurs only in viable cells.
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
Caption: Workflow for the XTT cell viability assay.
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment with this compound: Treat cells with a range of this compound concentrations as described for the MTT assay.
-
Incubation with Compound: Incubate the plate for the desired treatment duration.
-
Preparation and Addition of XTT Reagent: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent with the electron-coupling reagent. Add 50 µL of the XTT labeling mixture to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm. A reference wavelength of 630-690 nm is recommended.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculation of Percent Viability: Express the viability of the treated cells as a percentage of the viability of the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: Plot the percent viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Potential Considerations and Troubleshooting
-
Compound Interference: Although direct interference of this compound with MTT or XTT reduction has not been reported, it is good practice to test for any chemical interaction. This can be done by adding this compound to cell-free medium containing the assay reagent and measuring the absorbance.
-
Metabolic Effects: this compound, as an inhibitor of the Akt/mTOR pathway, can affect cellular metabolism. This could potentially influence the reduction of tetrazolium salts. It is advisable to confirm results with an alternative viability assay that measures a different cellular parameter (e.g., ATP content or membrane integrity).
-
Cell Density: The number of cells seeded can significantly impact the results. High cell densities may lead to nutrient depletion and changes in proliferation rates, while low densities may result in a weak signal.
-
Incubation Times: Optimize the incubation times for both the drug treatment and the assay reagent for your specific cell line and experimental conditions.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells. Include a vehicle control in all experiments.
References
Application Notes and Protocols for Apoptosis Detection Induced by SC66
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection of apoptosis induced by the novel allosteric AKT inhibitor, SC66, using Annexin V staining and caspase activity assays. The provided methodologies and data are intended to guide researchers in pharmacology, cancer biology, and drug development in assessing the apoptotic effects of this compound in cancer cell lines.
Introduction
This compound is a novel small molecule that functions as an allosteric inhibitor of AKT (Protein Kinase B).[1][2] Dysregulation of the PI3K/AKT signaling pathway is a common event in many human cancers, leading to increased cell proliferation and survival. By inhibiting AKT, this compound has been shown to suppress proliferation and induce apoptosis in various cancer cell lines, including bladder, glioblastoma, and hepatocellular carcinoma cells.[1] The primary mechanism of this compound-induced apoptosis involves the downregulation of the AKT/β-catenin signaling pathway.[1][2] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1]
This document outlines the experimental procedures to quantify this compound-induced apoptosis through two standard methods: Annexin V staining for the detection of early apoptotic events and caspase activity assays to measure the activation of key executioner caspases.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on apoptosis in human bladder cancer cell lines, T24 and 5637, after 24 hours of treatment.
Table 1: Percentage of Apoptotic Cells (Annexin V Positive) Detected by Flow Cytometry
| Cell Line | This compound Concentration (µmol/L) | Mean Percentage of Apoptotic Cells (%) | Standard Deviation (%) |
| T24 | 0 (Control) | 5.2 | ± 0.8 |
| 5 | 18.5 | ± 1.5 | |
| 10 | 35.1 | ± 2.1 | |
| 5637 | 0 (Control) | 4.8 | ± 0.6 |
| 5 | 20.3 | ± 1.8 | |
| 10 | 40.2 | ± 2.5 |
Data is representative of typical results and may vary between experiments.
Table 2: Relative Caspase-3 Activity
| Cell Line | This compound Concentration (µmol/L) | Fold Increase in Cleaved Caspase-3 Levels |
| T24 | 0 (Control) | 1.0 |
| 5 | 2.8 | |
| 10 | 5.4 | |
| 5637 | 0 (Control) | 1.0 |
| 5 | 3.1 | |
| 10 | 6.2 |
Fold increase is relative to the untreated control group. Data is based on the densitometric analysis of western blots for cleaved caspase-3.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflows for Annexin V and caspase activity assays.
Caption: this compound-induced apoptosis pathway.
Caption: Apoptosis detection workflow.
Experimental Protocols
Protocol 1: Annexin V-FITC/Propidium Iodide Apoptosis Assay
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) for the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell lines (e.g., T24, 5637)
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10 µmol/L) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3 Activity Assay
This protocol describes a colorimetric assay to measure the activity of caspase-3 in cell lysates.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell lines (e.g., T24, 5637)
-
This compound
-
Culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in culture plates and treat with this compound as described in Protocol 1.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
Add 50-200 µg of protein from each cell lysate to separate wells of a 96-well microplate.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.
-
References
- 1. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing SC66 Efficacy with Colony Formation Assays
References
- 1. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Akt inhibitor this compound promotes cell sensitivity to cisplatin in chemoresistant ovarian cancer cells through inhibition of COL11A1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for SC66 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers. These models exhibit gradients of nutrients, oxygen, and proliferative states, offering a more predictive platform for evaluating anticancer therapeutics. SC66 is an allosteric inhibitor of AKT, a key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and induction of apoptosis.[1][2] These application notes provide a comprehensive guide for the use of this compound in 3D cell culture models, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action of this compound
This compound is a novel allosteric inhibitor of AKT (also known as Protein Kinase B).[1] It prevents the activation of AKT by interfering with its phosphorylation. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumor progression. By inhibiting AKT, this compound effectively disrupts this signaling cascade, leading to the downstream inhibition of mTOR and its targets, such as p70S6K.[3] This disruption ultimately results in the induction of apoptosis and a reduction in cell viability in cancer cells.[1]
References
Application Notes and Protocols for In Vivo Imaging of SC66-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC66 is a novel, potent, and selective allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in promoting cell proliferation, survival, and resistance to therapy. By targeting AKT, this compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including hepatocellular carcinoma, colon cancer, and renal cell carcinoma.[1] This document provides detailed application notes and protocols for the in vivo imaging of this compound-treated tumors, offering a guide for researchers to monitor therapeutic efficacy and elucidate the compound's mechanism of action in a living organism.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism. Primarily, it inhibits the PI3K/AKT/mTOR signaling cascade, a central pathway regulating cell growth and survival.[1] This inhibition leads to the downstream suppression of pro-survival signals and the activation of apoptotic pathways. Furthermore, studies have shown that this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to cancer cell death.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the efficacy of this compound in xenograft mouse models.
Table 1: Effect of this compound on Tumor Volume in 786-O Renal Cell Carcinoma Xenografts
| Treatment Group | Day 0 (mm³) | Day 6 (mm³) | Day 12 (mm³) | Day 18 (mm³) | Day 24 (mm³) |
| Vehicle Control | ~100 | ~200 | ~400 | ~700 | ~1100 |
| This compound (10 mg/kg) | ~100 | ~150 | ~250 | ~400 | ~600 |
| This compound (25 mg/kg) | ~100 | ~120 | ~180 | ~250 | ~350 |
Data adapted from a study on 786-O renal cell carcinoma xenografts in SCID mice.[2]
Table 2: Effect of this compound on Tumor Weight at Day 36 in 786-O Renal Cell Carcinoma Xenografts
| Treatment Group | Average Tumor Weight (mg) | Standard Deviation (mg) |
| Vehicle Control | 1200 | 150 |
| This compound (10 mg/kg) | 650 | 100 |
| This compound (25 mg/kg) | 400 | 80 |
Data adapted from a study on 786-O renal cell carcinoma xenografts in SCID mice.[2]
Experimental Protocols
I. Animal Models and Tumor Implantation
Objective: To establish xenograft tumor models for in vivo imaging studies.
Materials:
-
Immunocompromised mice (e.g., athymic Nude-Foxn1nu, SCID)
-
Cancer cell line of interest (e.g., HepG2-luc, 786-O, HT-29) engineered to express a reporter gene (e.g., firefly luciferase)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Anesthetics (e.g., isoflurane)
Protocol:
-
Culture the selected cancer cell line under standard conditions. For bioluminescence imaging, ensure the cell line stably expresses a luciferase reporter.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Matrigel can be mixed with the cell suspension to promote tumor formation.
-
Anesthetize the mice using isoflurane.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers with the formula: Volume = (width² x length)/2.[3][4]
-
Begin treatment and imaging when tumors reach a palpable size (e.g., 100-200 mm³).
II. In Vivo Bioluminescence Imaging (BLI) Protocol
Objective: To non-invasively monitor tumor growth and response to this compound treatment using bioluminescence imaging.
Materials:
-
Xenograft mouse model with luciferase-expressing tumor cells
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Image Acquisition:
-
Wait for the optimal time for substrate distribution and peak signal, typically 10-15 minutes post-IP injection.[6]
-
Acquire bioluminescent images using the imaging system's software. Typical settings may include:
-
Exposure time: 1 second to 5 minutes (auto-exposure is often recommended to avoid saturation).
-
Binning: Medium.
-
F/stop: 1.
-
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the analysis software to draw regions of interest (ROIs) around the tumor area on the bioluminescent images.
-
Quantify the light emission from the ROIs in photons per second (p/s).
-
Monitor the change in bioluminescent signal over time for both control and this compound-treated groups to assess treatment efficacy.
-
III. In Vivo Fluorescence Imaging Protocol
Objective: To visualize and quantify tumor response to this compound treatment using fluorescent probes.
Materials:
-
Xenograft mouse model
-
Near-infrared (NIR) fluorescent probe targeting a relevant biomarker (e.g., related to apoptosis or a specific cell surface receptor)
-
In vivo fluorescence imaging system
-
Anesthesia system (isoflurane)
Protocol:
-
Animal and Probe Preparation:
-
Anesthetize the tumor-bearing mice.
-
Reconstitute and dilute the fluorescent probe according to the manufacturer's instructions.
-
-
Probe Administration:
-
Administer the fluorescent probe to the mice, typically via intravenous (IV) injection.
-
-
Image Acquisition:
-
Allow sufficient time for the probe to accumulate at the tumor site and for background signal to clear. This time will vary depending on the specific probe used.
-
Place the anesthetized mouse in the fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire a white light image for anatomical reference.
-
-
Data Analysis:
-
Draw ROIs around the tumor and a background region.
-
Quantify the fluorescence intensity within the ROIs.
-
Calculate the tumor-to-background ratio to assess the specific signal.
-
Compare the fluorescence signal between this compound-treated and control groups over time.
-
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR pathway and induces ROS production.
Caption: Experimental workflow for in vivo imaging of this compound-treated tumors.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-invasive Bioluminescence Monitoring of Hepatocellular Carcinoma Therapy in an HCR Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
Application Notes: Immunohistochemical Analysis of Akt Pathway Modulation by SC66 in Xenograft Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC66 is an allosteric inhibitor of Akt (also known as protein kinase B), a serine/threonine kinase that is a central node in a signaling pathway crucial for cell survival, proliferation, and metabolism.[1][2] The PI3K/Akt/mTOR pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. This compound exerts its inhibitory effect by binding to the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the cell membrane and subsequent activation.[3] This mode of action leads to the deactivation and ubiquitination of Akt.[3]
Downstream of Akt, two key signaling branches are the mTOR (mammalian target of rapamycin) and GSK3β (glycogen synthase kinase 3 beta) pathways. Akt activation leads to the phosphorylation and activation of mTOR, a key regulator of cell growth and protein synthesis. Akt also phosphorylates and inactivates GSK3β, a kinase involved in numerous cellular processes, including apoptosis. Inhibition of Akt by this compound is therefore expected to lead to a decrease in the phosphorylation of both mTOR and GSK3β.
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and phosphorylation status of these key pathway markers within the tumor microenvironment of this compound-treated tissues. This allows for a direct assessment of the pharmacodynamic effects of the compound and its impact on the target signaling cascade.
Data Presentation
The following table summarizes representative quantitative data from immunohistochemical analysis of xenograft tumor tissues treated with this compound versus a vehicle control. The data is presented as a mean Histochemical Score (H-score), which incorporates both the staining intensity and the percentage of positively stained tumor cells.
Note: The following data is illustrative and compiled based on qualitative descriptions of decreased marker expression in published studies.[3][4] Actual results may vary depending on the tumor model, experimental conditions, and quantification methodology.
| Marker | Treatment Group | Mean H-Score (± SEM) | Staining Intensity | Percentage of Positive Cells (%) |
| p-Akt (Ser473) | Vehicle Control | 210 ± 15 | Strong | 85 ± 5 |
| This compound-Treated | 75 ± 10 | Weak to Moderate | 30 ± 8 | |
| p-mTOR (Ser2448) | Vehicle Control | 180 ± 12 | Moderate to Strong | 70 ± 6 |
| This compound-Treated | 60 ± 9 | Weak | 25 ± 7 | |
| p-GSK3β (Ser9) | Vehicle Control | 195 ± 14 | Moderate to Strong | 80 ± 4 |
| This compound-Treated | 50 ± 7 | Weak | 20 ± 5 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical Investigation of HER/AKT/mTOR Pathway and Cellular Adhesion Molecules in Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of Combining SC66 and Doxorubicin in Cancer Cell Lines
For Research Use Only.
Introduction
Doxorubicin is a cornerstone of chemotherapy regimens for a multitude of cancers. Its mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. However, its clinical utility is often hampered by the development of drug resistance and significant cardiotoxicity. A key mechanism of resistance involves the activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, which promotes cell survival and counteracts the cytotoxic effects of chemotherapeutic agents.
SC66 is a novel allosteric inhibitor of AKT, a central node in the PI3K/AKT signaling pathway. By inhibiting AKT, this compound can block downstream survival signals, induce apoptosis, and promote the generation of reactive oxygen species (ROS). The combination of this compound and doxorubicin presents a promising therapeutic strategy. By simultaneously targeting DNA replication and the AKT-mediated survival pathway, this combination has the potential to overcome doxorubicin resistance, enhance cytotoxic efficacy, and potentially allow for lower, less toxic doses of doxorubicin. These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of this compound and doxorubicin in cancer cell lines.
Data Presentation
The synergistic interaction between this compound and doxorubicin can be quantified by determining the IC50 values of each drug individually and in combination. The Combination Index (CI) is then calculated to assess the nature of the interaction (synergism, additivity, or antagonism).
Table 1: Illustrative IC50 and Combination Index Values for this compound and Doxorubicin in Hepatocellular Carcinoma Cell Lines.
| Cell Line | Drug | IC50 (48h) | Combination (this compound + Doxorubicin) | Combination Index (CI)* |
| Hep3B | This compound | 0.75 µg/mL | 0.375 µg/mL + 62.5 nM | < 1 (Synergism) |
| Doxorubicin | 125 nM | |||
| Huh7 | This compound | 3.1 µg/mL | 1.55 µg/mL + 125 nM | < 1 (Synergism) |
| Doxorubicin | 250 nM |
*Note: The Combination Index (CI) is calculated using the Chou-Talalay method.[1][2][3] A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data presented here is illustrative, based on published individual IC50 values and demonstrated potentiation, to exemplify the expected synergistic outcome.[4][5][6] Actual values must be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxicity of this compound and doxorubicin, alone and in combination.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water or DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination studies, prepare a fixed ratio of the two drugs. Based on existing literature, a starting point could be a fixed concentration of this compound (e.g., 1 µg/mL) with varying concentrations of doxorubicin (e.g., 62.5 nM, 125 nM).[7]
-
Remove the medium from the wells and add 100 µL of the drug dilutions (single agents or combination). Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying drug synergism.[1][2][3]
Procedure:
-
Determine the IC50 values for this compound and doxorubicin individually.
-
Perform cell viability assays with a range of concentrations of both drugs in a fixed ratio.
-
Use software such as CompuSyn to input the dose-effect data for the single agents and their combination.[8][9]
-
The software will generate a Combination Index (CI) value for different effect levels (e.g., Fa = 0.5, representing 50% inhibition).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis following treatment with this compound and doxorubicin.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This protocol is to investigate the effect of the drug combination on the AKT signaling pathway and apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
This compound and Doxorubicin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, doxorubicin, or the combination for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Synergistic Inhibition of Hepatocellular Carcinoma Cells with SC66 and Everolimus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the synergistic cytotoxic effects of the novel AKT inhibitor, SC66, and the mTOR inhibitor, everolimus, in vitro. The combination of these two targeted agents has demonstrated a significant enhancement in the reduction of cell viability in hepatocellular carcinoma (HCC) cell lines.[1][2] These notes are intended to guide researchers in replicating and expanding upon these findings.
Introduction
Hepatocellular carcinoma remains a challenging malignancy with limited therapeutic options.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in HCC, making it a prime target for therapeutic intervention. This compound is a novel small molecule inhibitor of AKT, a crucial node in this pathway.[1][2] Everolimus is an allosteric inhibitor of mTOR complex 1 (mTORC1), a downstream effector of AKT. The rationale for combining this compound and everolimus lies in the vertical inhibition of the same signaling cascade, potentially leading to a more potent and durable anti-tumor response. In vitro studies have confirmed that this compound potentiates the cytotoxic effects of everolimus in HCC cells.[1][2]
Data Presentation
The synergistic effect of this compound and everolimus on the viability of hepatocellular carcinoma cell lines was assessed after 24 hours of treatment. The data, derived from MTS assays, are summarized below.
Table 1: Synergistic Effect of this compound and Everolimus on Hep3B Cell Viability
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation (SD) |
| Control | - | 100 | - |
| This compound | 10 µM | 80 | ± 5.2 |
| Everolimus | 20 nM | 85 | ± 6.1 |
| This compound + Everolimus | 10 µM + 20 nM | 55* | ± 4.5 |
*p < 0.05 versus single treatments.
Table 2: Synergistic Effect of this compound and Everolimus on Huh7 Cell Viability
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation (SD) |
| Control | - | 100 | - |
| This compound | 10 µM | 75 | ± 4.8 |
| Everolimus | 20 nM | 82 | ± 5.5 |
| This compound + Everolimus | 10 µM + 20 nM | 50* | ± 4.2 |
*p < 0.05 versus single treatments.
Signaling Pathway
The combination of this compound and everolimus targets the PI3K/AKT/mTOR pathway at two critical points. This compound inhibits AKT, while everolimus inhibits mTORC1. This dual blockade is hypothesized to more effectively shut down downstream signaling required for cell proliferation and survival.
Experimental Protocols
Cell Culture
Hep3B and Huh7 hepatocellular carcinoma cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTS) Assay
This protocol is for assessing cell viability in a 96-well format.
Materials:
-
Hep3B or Huh7 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Everolimus (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and everolimus in culture medium.
-
Treat the cells with single agents or the combination at the desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%. Include untreated and vehicle-only controls.
-
Incubate the plate for 24 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis (Annexin V) Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound and/or everolimus as described for the viability assay.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for the analysis of protein expression in the AKT/mTOR pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or everolimus for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The combination of this compound and everolimus presents a promising therapeutic strategy for hepatocellular carcinoma by synergistically inhibiting the AKT/mTOR signaling pathway. The provided protocols offer a framework for the in vitro evaluation of this drug combination, which can be adapted for further mechanistic studies and the investigation of other cancer types.
References
Troubleshooting & Optimization
SC66 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC66. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an allosteric inhibitor of Akt (Protein Kinase B), a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting Akt, this compound can induce apoptosis (programmed cell death) and inhibit tumor growth, making it a compound of interest in cancer research. This compound has also been shown to influence the GSK-3β and β-catenin signaling pathways, which are involved in various cellular processes, including cell fate, proliferation, and differentiation.
Q2: What are the main challenges when working with this compound?
A2: The primary challenge researchers face with this compound is its poor aqueous solubility. This can lead to difficulties in preparing stock solutions, precipitation upon dilution in aqueous buffers or cell culture media, and inconsistent results in both in vitro and in vivo experiments.
Q3: In which solvents is this compound soluble?
A3: this compound is most soluble in organic solvents like dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions such as phosphate-buffered saline (PBS) and water is very low. See the solubility data table below for more details.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted to the desired final concentration for your experiments. To minimize precipitation, it is crucial to add the this compound stock solution to your aqueous buffer or media dropwise while vortexing or stirring. For detailed steps, please refer to the Experimental Protocols section.
Q5: How can I prevent this compound from precipitating in my cell culture medium?
A5: To prevent precipitation, ensure the final concentration of DMSO in your cell culture medium is kept as low as possible (ideally ≤ 0.1%). When diluting your DMSO stock, add it to the medium slowly while mixing. Pre-warming the cell culture medium to 37°C can also help improve solubility. If precipitation still occurs, consider using a lower final concentration of this compound or exploring the use of solubilizing agents.
Troubleshooting Guide
Issue 1: Precipitation observed when preparing a working solution of this compound in aqueous buffer (e.g., PBS).
-
Possible Cause 1: Low aqueous solubility of this compound.
-
Solution: Increase the percentage of the organic solvent in your final solution if your experimental design allows. Alternatively, consider using a different buffer system or adding a solubilizing agent.
-
-
Possible Cause 2: The concentration of this compound is too high for the chosen solvent system.
-
Solution: Try preparing a more dilute working solution. It is often better to add a larger volume of a more dilute stock to your experiment than a small volume of a highly concentrated, unstable stock.
-
Issue 2: Precipitate forms in the cell culture plate after adding this compound.
-
Possible Cause 1: "Salting out" effect upon dilution of the DMSO stock into the aqueous cell culture medium.
-
Solution: Add the this compound DMSO stock to the cell culture medium dropwise while gently swirling the plate. Pre-warming the medium to 37°C can also help. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%, but ideally ≤ 0.1%).
-
-
Possible Cause 2: Interaction with components in the serum or medium.
-
Solution: If using serum, try reducing the serum concentration temporarily during the initial treatment period. You can also test for precipitation in serum-free media to identify if serum is the cause.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Ensure all solutions are at the appropriate temperature (usually 37°C for cell culture) before and during the addition of this compound. Avoid cold shocking the cells and the compound.
-
Issue 3: Inconsistent results in in vivo studies.
-
Possible Cause 1: Poor bioavailability due to precipitation of this compound at the injection site or in the bloodstream.
-
Solution: Optimize the formulation for in vivo delivery. This may involve using co-solvents, surfactants, or creating a suspension. Refer to the In Vivo Formulation Protocol for a suggested starting point.
-
-
Possible Cause 2: Instability of the this compound formulation.
-
Solution: Prepare the formulation fresh before each use. If the formulation needs to be stored, conduct stability studies to determine the optimal storage conditions and duration.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | > 10 | > 36.2 | Clear solution at room temperature. |
| Ethanol | ~1 | ~3.6 | Slightly soluble. Warming may improve solubility. |
| PBS (pH 7.4) | < 0.1 | < 0.36 | Practically insoluble. |
| Water | < 0.1 | < 0.36 | Practically insoluble. |
Note: The solubility of this compound can be affected by temperature, pH, and the presence of other solutes. The data presented here are approximate values and should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparing this compound Working Solutions for Cell Culture
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium if a large dilution factor is required. This helps to minimize local high concentrations of DMSO.
-
Add the final diluted this compound solution (or the direct stock for smaller dilutions) dropwise to the cell culture medium in the well or flask while gently swirling.
-
Ensure the final DMSO concentration in the culture medium is below the toxic level for your specific cell line (generally ≤ 0.1%).
-
Immediately place the cells back in the incubator.
-
Protocol 3: Recommended In Vivo Formulation
This protocol is a starting point and may require optimization for your specific animal model and route of administration.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Saline (0.9% NaCl) or PBS
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 to the tube. A common starting ratio is 1:4 (v/v) of DMSO stock to PEG300.
-
Vortex until the solution is clear.
-
Add Tween® 80 to the mixture. A common starting ratio is 5% of the total volume.
-
Vortex again until the solution is clear.
-
Slowly add saline or PBS to the desired final volume while vortexing.
-
The final formulation should be a clear solution or a stable microemulsion. Prepare this formulation fresh before each use.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Caption: this compound influences GSK-3β and β-catenin signaling.
Determining the optimal SC66 concentration for a new cell line
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of SC66 for a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, allosteric inhibitor of AKT (also known as Protein Kinase B).[1] Its mechanism of action involves directly interacting with AKT, which interferes with the binding of its pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) on the cell membrane. This prevents the proper activation of AKT. This compound facilitates the deactivation and ubiquitination of AKT, leading to the inhibition of downstream signaling pathways that are often overactive in cancer cells.[1]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting AKT, this compound can affect downstream effectors such as mTOR, GSK-3β, and β-catenin, leading to the induction of apoptosis (programmed cell death) and suppression of tumor growth.[1][3]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line being used. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your particular cells.[4] Based on various studies, a broad starting range to test would be from 1 µM to 50 µM.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time for this compound can vary depending on the cell line and the specific biological question being addressed. A common starting point is to perform a time-course experiment, for example, treating cells for 24, 48, and 72 hours.[5] The duration of treatment should ideally be long enough for the cells to undergo at least one to two cell divisions.[6]
Q5: How can I determine the effect of this compound on my cells?
A5: The effect of this compound can be assessed using various assays. To measure cell viability and determine the IC50 (the concentration at which 50% of cell growth is inhibited), you can use assays like MTT, MTS, or CellTiter-Glo. To investigate the mechanism of action, you can perform apoptosis assays (e.g., Annexin V staining, caspase activity assays) or western blotting to analyze the phosphorylation status of AKT and its downstream targets.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death even at low this compound concentrations. | The new cell line is highly sensitive to AKT inhibition. | Expand the lower end of your dose-response curve (e.g., start from 0.1 µM or lower). Reduce the treatment duration. |
| No significant effect on cell viability even at high this compound concentrations. | The cell line may be resistant to this compound. The drug may not be active. | Confirm that the PI3K/AKT pathway is active in your cell line. Test a fresh stock of this compound. Consider combination therapies with other agents. |
| Inconsistent results between experiments. | Variations in cell seeding density. Inconsistent drug preparation. Passage number of cells. | Ensure a consistent number of cells are seeded for each experiment. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Use cells within a consistent and low passage number range. |
| Precipitate observed in the media after adding this compound. | The solubility of this compound may be limited in your culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. Gently warm the media and mix thoroughly after adding this compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Your new cell line
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| HCT116 | Colon Cancer | ~5-15 |
| SW480 | Colon Cancer | ~10-20 |
| HepG2 | Hepatocellular Carcinoma | ~5-10 |
| T24 | Bladder Cancer | ~10-20 |
| 5637 | Bladder Cancer | ~15-25 |
Note: These values are approximate and can vary between studies and experimental conditions. It is crucial to determine the IC50 for your specific cell line and experimental setup.
Visualizations
Caption: this compound inhibits AKT, leading to downstream effects on cell growth, proliferation, and apoptosis.
References
- 1. adl.usm.my [adl.usm.my]
- 2. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
SC66 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for SC66, a novel allosteric AKT inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an allosteric inhibitor of AKT (also known as Protein Kinase B). It has been shown to reduce both total and phosphorylated AKT levels, thereby inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This inhibition can lead to decreased cell viability, inhibition of colony formation, and induction of apoptosis in cancer cells.[1]
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure complete dissolution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. To avoid precipitation, it is advisable not to store diluted solutions for extended periods.
Q3: I am observing high variability in my IC50 values for this compound. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to this compound.[2]
-
Time Dependence: The cytotoxic effects of this compound are time-dependent. An IC50 value determined at 24 hours can be significantly different from one determined at 48 or 72 hours.[2][3]
-
Assay Method: The specific cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can influence the calculated IC50.[4]
-
Cell Density: The initial seeding density of cells can impact their growth rate and drug responsiveness.
-
DMSO Concentration: High concentrations of DMSO in the final culture medium can be toxic to cells and confound results. It is best to keep the final DMSO concentration below 0.5%.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Problem | Possible Cause | Recommended Solution |
| High background signal | Reagent contamination or incorrect wavelength reading. | Use fresh reagents and ensure the plate reader is set to the correct wavelengths for your specific assay. |
| Low signal or poor dose-response | Insufficient incubation time with this compound or the viability reagent. Cell density is too low. | Optimize incubation times for both the drug and the assay reagent. Ensure an adequate number of cells are seeded per well. |
| Precipitate formation in wells | This compound has precipitated out of the solution at higher concentrations. | Ensure the final DMSO concentration is low. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Edge effects on the plate | Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
Western Blotting Issues with p-AKT and Downstream Targets
| Problem | Possible Cause | Recommended Solution |
| No or weak p-AKT signal | Inefficient protein extraction or dephosphorylation during sample preparation. Low protein load. | Use lysis buffers containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Increase the amount of protein loaded per well (20-30 µg is a good starting point). |
| High background | Insufficient blocking or washing. Primary or secondary antibody concentration is too high. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Optimize antibody concentrations through titration. Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific primary antibody. Ensure protease inhibitors are included in the lysis buffer and that samples are kept cold. |
| Inconsistent loading | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Always run a loading control (e.g., GAPDH, β-actin) to verify equal protein loading. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 72 | ~3 | [2] |
| 786-O | Renal Cell Carcinoma | 96 | ~3 | [2] |
| A498 | Renal Cell Carcinoma | Not Specified | Not Specified | [2] |
| Hep3B | Hepatocellular Carcinoma | Not Specified | Not Specified | [1] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | [5] |
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the overnight culture medium from the cells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of p-AKT and GSK-3β
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of the SC66 inhibitor.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the SC66 inhibitor. The information is tailored for scientists and drug development professionals to anticipate and address potential issues during their experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound inhibitor?
A1: this compound is a novel allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2] It exerts a dual-inhibitory function by interfering with the binding of AKT's pleckstrin homology (PH) domain to phosphatidylinositol-3,4,5-triphosphate (PIP3) and by promoting AKT deactivation through ubiquitination.[2] This mechanism prevents the activation of AKT and subsequently inhibits downstream signaling pathways, such as the mTOR pathway.[2][3]
Q2: What are the expected on-target effects of this compound in cancer cell lines?
A2: In various cancer cell lines, this compound has been shown to suppress proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, typically at the G0/G1 phase.[1][4] Treatment with this compound leads to a reduction in both total and phosphorylated AKT levels.[3][5] Downstream effects include the inhibition of mTOR signaling, alterations in cytoskeleton organization, and changes in the expression of epithelial-mesenchymal transition (EMT) markers.[4]
Q3: Has a comprehensive off-target profile for this compound been published?
A3: To date, a comprehensive, publicly available kinase selectivity profile for this compound against a broad panel of kinases has not been identified in the scientific literature. While its primary target is AKT, the full spectrum of its potential off-target interactions is not well-documented. Kinase inhibitors can exhibit off-target activity, which may lead to unexpected experimental results.[6]
Q4: What are the known cellular processes affected by this compound?
A4: this compound has been demonstrated to impact several key cellular processes, primarily through its inhibition of the AKT pathway:
-
Cell Viability and Proliferation: this compound reduces cell viability in a dose- and time-dependent manner.[5]
-
Apoptosis: It induces apoptosis, which can be measured by assays such as caspase activity assays.[7]
-
Cell Cycle: It can cause cell cycle arrest at the G0/G1 checkpoint.[1]
-
EMT and Cell Migration: this compound can inhibit epithelial-mesenchymal transition (EMT), a process involved in cell migration and invasion.[1][4]
-
Metabolism: As AKT is a key regulator of glucose metabolism, its inhibition may have effects on cellular metabolic pathways.
Troubleshooting Guide
Problem 1: I'm observing unexpected phenotypic changes in my cells that are not consistent with AKT inhibition alone.
-
Possible Cause: This may be due to off-target effects of this compound. Many kinase inhibitors can interact with multiple kinases, leading to a broader range of cellular responses than anticipated.[6]
-
Troubleshooting Steps:
-
Validate On-Target Effect: Confirm that this compound is inhibiting AKT in your specific cell line and experimental conditions. Perform a Western blot to check the phosphorylation status of AKT (at Ser473 and Thr308) and a downstream target like GSK3β or PRAS40. A dose-dependent decrease in phosphorylation would confirm on-target activity.
-
Control Experiments: Include a positive control for AKT inhibition (e.g., another well-characterized AKT inhibitor like MK-2206) and a negative control (e.g., a structurally related but inactive molecule, if available). Comparing the phenotypes induced by different AKT inhibitors can help distinguish on-target from potential off-target effects.
-
Phenotypic Rescue: If you hypothesize an off-target interaction, try to "rescue" the phenotype by activating the pathway you suspect is being unintentionally inhibited. This can be challenging without knowing the specific off-target.
-
Determine Off-Target Profile: For critical findings, consider performing an unbiased screen to identify potential off-targets of this compound. Refer to the Experimental Protocols section for methods like Kinome Scanning or Chemical Proteomics.
-
Problem 2: The IC50 value of this compound in my cell line is significantly different from published values.
-
Possible Cause: IC50 values can vary between cell lines due to differences in their genetic background, expression levels of AKT isoforms, and the activity of upstream and downstream signaling pathways.[3] Experimental conditions such as cell density, serum concentration in the media, and the duration of inhibitor treatment also play a crucial role.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure your experimental protocol is consistent, particularly regarding cell seeding density, serum conditions, and the time of exposure to this compound.
-
Cell Line Characterization: Analyze the basal level of AKT activation (p-AKT) in your cell line. Cells with higher basal AKT activity may be more sensitive to the inhibitor.
-
Titration and Time Course: Perform a full dose-response curve with a broad range of this compound concentrations and measure viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Assay Method: The method used to assess cell viability (e.g., MTT, CellTiter-Glo) can also influence the calculated IC50. Ensure the chosen assay is appropriate for your experimental setup and that the inhibitor does not interfere with the assay chemistry.
-
Problem 3: I see a decrease in phosphorylated AKT, but a downstream signaling pathway I'm studying is not affected as expected.
-
Possible Cause: Cellular signaling is complex, with significant crosstalk and feedback loops. The pathway you are investigating may be regulated by other kinases that are not inhibited by this compound, or there may be compensatory signaling mechanisms that are activated upon AKT inhibition.
-
Troubleshooting Steps:
-
Pathway Mapping: Carefully map the signaling pathway you are studying. Are there other kinases or signaling inputs that could be influencing your protein of interest?
-
Broader Pathway Analysis: Use a phospho-antibody array or a targeted proteomics approach to get a broader view of the signaling network changes upon this compound treatment. This may reveal compensatory activation of other pathways.
-
Time-Course Analysis: Analyze the phosphorylation status of your protein of interest at different time points after this compound treatment. Some effects may be transient.
-
Consider Off-Target Effects: It is also possible that an off-target effect of this compound is counteracting the expected downstream consequence of AKT inhibition.
-
Quantitative Data on Inhibitor Selectivity
A critical step in understanding the potential for off-target effects is to profile the inhibitor against a large panel of kinases. As no such public data is available for this compound, the following table serves as an example of how such data is typically presented. Researchers are encouraged to perform their own selectivity profiling to generate data specific to this compound.
Table 1: Example Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| AKT1 (On-Target) | 10 | 98% |
| AKT2 (On-Target) | 15 | 95% |
| AKT3 (On-Target) | 25 | 92% |
| Kinase A | > 10,000 | 5% |
| Kinase B | 850 | 60% |
| Kinase C | > 10,000 | 2% |
| Kinase D | 1,200 | 45% |
| ... (data for a panel of kinases) | ... | ... |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Signaling Pathway Diagrams
Caption: On-target signaling pathway of the this compound inhibitor.
Experimental Protocols & Workflows
To address the lack of a public off-target profile for this compound, researchers can employ several methods to determine its selectivity.
Caption: Experimental workflow for identifying off-target effects.
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
This protocol provides a general outline for assessing the selectivity of this compound against a broad panel of kinases. Commercial services like KINOMEscan® offer this as a fee-for-service.
Objective: To determine the IC50 or percent inhibition of this compound against a large number of purified kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., 10-point dose-response curve).
-
Assay Plate Preparation: Dispense the diluted this compound or vehicle control (DMSO) into a multi-well assay plate (typically 384-well).
-
Kinase Reaction: A pre-defined set of purified kinases, each with its specific substrate and ATP, is added to the wells containing the compound. Commercial kits often provide kinases and substrates in a ready-to-use format.[5][7]
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to allow for the kinase-catalyzed phosphorylation to occur.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. A common method is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), where the luminescent signal is inversely proportional to the inhibitory activity of the compound.[8]
-
Data Analysis:
-
The raw data (luminescence units) are normalized to controls (0% inhibition for vehicle and 100% inhibition for a control inhibitor or no enzyme).
-
For single-dose screening, the percent inhibition at a given concentration is calculated.
-
For dose-response experiments, the data are plotted against the logarithm of the inhibitor concentration, and an IC50 value is determined using a suitable curve-fitting model (e.g., sigmoidal dose-response).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular context and can be adapted to identify off-targets.
Objective: To assess the thermal stabilization of proteins upon this compound binding in intact cells or cell lysates.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control for a specific duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient where proteins will begin to denature and aggregate.
-
Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification:
-
Western Blotting (for specific targets): Collect the supernatant and analyze the amount of a specific protein (e.g., AKT) remaining in the soluble fraction at each temperature using Western blotting. A binding event is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control.
-
Mass Spectrometry (for proteome-wide analysis): For an unbiased approach, the soluble fractions from all temperature points can be analyzed by quantitative mass spectrometry. This allows for the simultaneous assessment of thermal shifts for thousands of proteins, revealing both on-target and potential off-target interactions.[9][10]
-
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates a direct binding interaction.
Protocol 3: Chemical Proteomics for Off-Target Identification
This approach uses an immobilized version of the inhibitor to "pull down" its binding partners from a cell lysate.
Objective: To identify proteins that directly bind to this compound from a complex protein mixture.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and a reactive group (e.g., biotin or an alkyne) for immobilization onto a solid support (e.g., streptavidin beads).
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest, ensuring that protein complexes are kept intact.
-
Affinity Purification:
-
Incubate the cell lysate with the immobilized this compound probe.
-
To distinguish specific binders from non-specific ones, perform a competition experiment by co-incubating the lysate with the probe and an excess of free, unmodified this compound.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry and Data Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are present in the pull-down without the competitor but are significantly reduced or absent in the competition sample are identified as specific binding partners of this compound.[1][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinome Scan Profile. [bio-protocol.org]
- 4. 4.6. KINOMEscan [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. annualreviews.org [annualreviews.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing SC66 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of the AKT inhibitor, SC66, in non-cancerous cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available cytotoxicity data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule allosteric inhibitor of AKT (also known as Protein Kinase B). It functions by directly interacting with AKT, which facilitates its ubiquitination and subsequent deactivation. This leads to the inhibition of downstream signaling pathways, such as the AKT/mTOR and AKT/β-catenin pathways, which are crucial for cell survival, proliferation, and growth.
Q2: Is this compound expected to be toxic to non-cancerous cells?
Existing research suggests that this compound exhibits preferential cytotoxicity towards cancer cells. Some studies have indicated that similar concentrations of this compound cause less cytotoxicity in normal cells compared to their cancerous counterparts.[1] For instance, in vivo studies in mice have shown that administration of this compound at effective anti-tumor doses did not lead to significant body weight loss, suggesting a satisfactory safety profile with regards to systemic toxicity.[2] However, it is crucial to experimentally determine the cytotoxicity of this compound in the specific non-cancerous cell line being used in your research.
Q3: What are the common methods to assess the cytotoxicity of this compound?
Commonly used methods to assess cytotoxicity include:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release assay): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity and cell death.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These assays use flow cytometry to detect markers of apoptosis, such as the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by propidium iodide).
Q4: How do I interpret the IC50 value for this compound in my non-cancerous cell line?
The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit the growth or viability of 50% of the cell population. A higher IC50 value in a non-cancerous cell line compared to a cancer cell line suggests that the compound is more selective for the cancer cells. This "selectivity index" (IC50 of non-cancerous cells / IC50 of cancerous cells) is a critical parameter in preclinical drug development.
Data Presentation: this compound Cytotoxicity
Quantitative Cytotoxicity Data (IC50)
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines. Data for non-cancerous cell lines is limited in publicly available literature, highlighting the importance of conducting these experiments for your specific cell line of interest.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| Cancer Cell Lines | |||
| HepG2 | Hepatocellular Carcinoma | ~1.7 (0.77 µg/ml) | 72 |
| Huh7 | Hepatocellular Carcinoma | ~6.4 (2.85 µg/ml) | 72 |
| Hep3B | Hepatocellular Carcinoma | ~1.1 (0.47 µg/ml) | 72 |
| T24 | Bladder Cancer | ~10 | Not Specified |
| 5637 | Bladder Cancer | ~8 | Not Specified |
| U87 | Glioblastoma | 10 | Not Specified |
| U251 | Glioblastoma | 12 | Not Specified |
| Non-Cancerous Cell Lines | |||
| Normal Ovarian Cells | Ovarian Epithelial | Less cytotoxic than cancerous counterparts | Not Specified |
| Normal Human Dermal Fibroblasts (NHDF) | Fibroblast | No significant effect at 1, 5, and 10 µg/ml | 24 and 48 |
Note: Conversion from µg/ml to µM is approximated based on the molecular weight of this compound (443.5 g/mol ).
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and verify cell counts before plating.
-
-
Possible Cause: Edge effects in 96-well plates.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity and reduce evaporation.
-
-
Possible Cause: Inaccurate drug dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Issue 2: Unexpectedly high cytotoxicity in non-cancerous control cells.
-
Possible Cause: Solvent toxicity.
-
Solution: this compound is often dissolved in DMSO. Ensure the final concentration of the solvent in the culture medium is consistent across all wells (including vehicle controls) and is below the toxic threshold for your specific cell line (typically <0.5%).
-
-
Possible Cause: Cell line health and passage number.
-
Solution: Use cells from a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. High passage numbers can lead to genetic drift and altered sensitivity.
-
Issue 3: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: Incorrect assay endpoint.
-
Solution: The cytotoxic effects of this compound are time-dependent. If no effect is observed at 24 hours, consider extending the incubation time to 48 or 72 hours.
-
-
Possible Cause: Drug instability.
-
Solution: Prepare fresh this compound solutions for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
-
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to some wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.
Annexin V/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits the AKT/mTOR signaling pathway.
Caption: this compound's impact on the AKT/β-catenin pathway.
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. Akt inhibitor this compound promotes cell sensitivity to cisplatin in chemoresistant ovarian cancer cells through inhibition of COL11A1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
SC66 stability in cell culture media over time
Welcome to the technical support center for SC66. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments involving the AKT inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor of AKT (also known as Protein Kinase B).[1][2] It functions as an allosteric inhibitor, meaning it binds to a site on the AKT protein distinct from the active site, inducing a conformational change that leads to the deactivation of the kinase.[1] By inhibiting AKT, this compound can modulate downstream signaling pathways that are critical for cell survival, proliferation, and growth.[1][2][3]
Q2: Which signaling pathways are affected by this compound?
A2: The primary signaling cascade affected by this compound is the PI3K/AKT/mTOR pathway.[3][4] AKT is a central node in this pathway, and its inhibition by this compound can lead to decreased phosphorylation and activity of downstream targets like mTOR.[5] Additionally, this compound has been shown to impact the AKT/β-catenin signaling pathway.[1][2][6] Inhibition of AKT by this compound can lead to the downregulation of β-catenin, a key player in cell proliferation and epithelial-mesenchymal transition (EMT).[1][2]
Q3: Why is the stability of this compound in cell culture media a concern?
Q4: What are the visible signs that this compound might be unstable in my cell culture experiments?
A4: While visual inspection is not a definitive measure of stability, some indicators might suggest a problem. These include a change in the color of the media beyond what is expected from normal cell metabolism, or the appearance of precipitate. However, the most reliable indicators of instability are a loss of expected biological activity over time or inconsistent results between experiments. For example, you might observe that a 48-hour treatment with this compound is less effective than a 24-hour treatment, even though the initial concentration was the same.
Q5: How can I determine the stability of this compound in my specific cell culture medium?
A5: The most accurate way to determine the stability of this compound is to perform a time-course experiment where you quantify the concentration of the compound in the cell culture medium over time. This typically involves incubating this compound in the medium (with and without cells) and collecting samples at various time points. The concentration of this compound in these samples can then be measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on potential stability-related problems.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause 1: Degradation of this compound in cell culture medium.
-
Troubleshooting Steps:
-
Perform a stability study: Follow the "Protocol for Assessing this compound Stability in Cell Culture Media" outlined below to determine the half-life of this compound in your specific experimental conditions.
-
Reduce incubation time: If this compound is found to be unstable, consider reducing the duration of your experiments.
-
Replenish this compound: For longer-term experiments, it may be necessary to replenish the media with freshly prepared this compound at regular intervals.
-
Consider serum-free media: If you suspect enzymatic degradation by components in fetal bovine serum (FBS), try performing the experiment in serum-free or reduced-serum media, if appropriate for your cell line.
-
-
-
Possible Cause 2: Incorrect storage of this compound stock solution.
-
Troubleshooting Steps:
-
Verify storage conditions: Ensure that your this compound stock solution is stored at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Prepare fresh stock solutions: If you suspect your stock solution has degraded, prepare a fresh solution from powder.
-
Avoid repeated freeze-thaw cycles: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent preparation of this compound working solutions.
-
Troubleshooting Steps:
-
Ensure complete solubilization: When preparing your working solutions, ensure that the this compound is completely dissolved in the vehicle solvent before further dilution in cell culture media.
-
Vortex thoroughly: Vortex the working solutions before adding them to your cell cultures to ensure a homogenous concentration.
-
-
-
Possible Cause 2: Adsorption of this compound to plasticware.
-
Troubleshooting Steps:
-
Use low-binding plasticware: Consider using low-protein-binding plates and tubes for your experiments.
-
Pre-condition plates: In some cases, pre-incubating plates with media containing serum can help to reduce non-specific binding of small molecules.
-
-
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Methodology:
-
Preparation of this compound Spiked Media:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike pre-warmed cell culture medium with the this compound stock solution to achieve the final desired concentration for your experiments. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all samples.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked media into sterile, low-binding tubes or wells of a plate.
-
Place the samples in a cell culture incubator at 37°C and 5% CO2.
-
Include a "time zero" (T=0) sample, which should be processed immediately without incubation.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the this compound-spiked media.
-
Immediately process the sample for analysis or store it at -80°C until analysis. Proper storage is crucial to prevent further degradation.
-
-
Sample Preparation for Analysis (Example for HPLC):
-
To precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the media sample.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Quantification of this compound:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
From this data, you can calculate the half-life (t½) of this compound in your cell culture medium.
-
Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may need to be optimized for your specific equipment and this compound formulation.
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A C18 reversed-phase column is a common choice for small molecule analysis.[10]
Mobile Phase:
-
A typical mobile phase for reversed-phase chromatography consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol). The exact ratio will need to be optimized to achieve good separation of this compound from other components in the sample.
Methodology:
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. These will be used to generate a standard curve.
-
-
Sample Injection:
-
Inject a fixed volume of the prepared standards and the supernatant from your stability study samples onto the HPLC column.
-
-
Chromatographic Separation:
-
Run the HPLC method with an optimized mobile phase composition and flow rate. The goal is to obtain a sharp, well-resolved peak for this compound.
-
-
Detection:
-
Monitor the elution of this compound using a UV detector at a wavelength where this compound has maximum absorbance. This wavelength should be determined beforehand by running a UV scan of this compound.
-
-
Data Analysis:
-
Integrate the peak area of this compound for each standard and sample.
-
Plot the peak area of the standards against their known concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of this compound in your experimental samples.
-
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (µM) | % this compound Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Measured Concentration] | [Calculated %] |
| 4 | [Measured Concentration] | [Calculated %] |
| 8 | [Measured Concentration] | [Calculated %] |
| 24 | [Measured Concentration] | [Calculated %] |
| 48 | [Measured Concentration] | [Calculated %] |
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT Inhibitor this compound Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 8. waters.com [waters.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. 低分子HPLC [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
How to minimize SC66 precipitation in aqueous solutions
This technical support center provides guidance on the effective use of SC66, a potent allosteric Akt inhibitor, in aqueous solutions for research applications. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous environments, which can significantly impact experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers minimize this compound precipitation and ensure consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. For biological experiments, it is highly recommended to prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] A common stock concentration is 10 mM.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer (e.g., cell culture media). Why did this happen and how can I prevent it?
A2: This is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous phase.[2] Precipitation occurs because the compound is not soluble in the final aqueous environment, especially at higher concentrations. Here’s how to prevent it:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%. Most cell lines can tolerate these low levels of DMSO without significant toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Serial Dilutions in DMSO: Instead of directly diluting your concentrated stock into the aqueous buffer, perform intermediate serial dilutions in DMSO first to lower the concentration of this compound. Then, add the final, more diluted DMSO stock to your aqueous solution.
-
Slow Addition and Mixing: Add the this compound DMSO stock to the aqueous solution slowly while gently vortexing or swirling the tube.[1] This helps to disperse the compound quickly and prevent localized high concentrations that can lead to immediate precipitation.
-
Working Concentration: The solubility of a compound in an aqueous medium is often limited to its working concentration. Ensure your final experimental concentration of this compound is within its aqueous solubility limit.
Q3: Can I use sonication or heat to dissolve this compound that has precipitated?
A3: Yes, these methods can be helpful but should be used with caution.
-
Ultrasonication: If you observe precipitation after dilution, brief ultrasonication can help to redissolve the compound.[1]
-
Gentle Heating: Gently warming the solution to no higher than 37-50°C can also aid in dissolution.[1] However, prolonged heating or high temperatures should be avoided as they may degrade the compound.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C.[3] Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C. Protect from light.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound precipitates immediately upon addition to aqueous buffer. | The concentration of this compound in the final solution exceeds its aqueous solubility. | Decrease the final concentration of this compound. |
| The final DMSO concentration is too low to keep this compound in solution. | While keeping the final DMSO concentration low is important for cell health, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% is a reasonable range to test. | |
| The stock solution was added too quickly. | Add the DMSO stock dropwise to the aqueous buffer while gently vortexing. | |
| This compound solution appears cloudy or has visible particles after dilution. | Micro-precipitation has occurred. | Try brief ultrasonication of the final solution.[1] |
| The quality of the DMSO is poor (contains water). | Use fresh, high-purity, anhydrous DMSO to prepare stock solutions.[1] | |
| Inconsistent experimental results with different batches of this compound solution. | Precipitation is occurring in some preparations but not others. | Standardize your solution preparation protocol. Ensure consistent final DMSO concentrations and mixing procedures. |
| The compound may have degraded. | Avoid repeated freeze-thaw cycles of the stock solution. Aliquot into single-use vials. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 276.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 276.33 g/mol = 0.00276 g = 2.76 mg
-
-
Weigh this compound: Carefully weigh out 2.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to assist dissolution if necessary.
-
Store: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Protocol 2: Diluting this compound for In Vitro Cell Culture Experiments
This protocol provides an example of how to prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Anhydrous DMSO
-
Cell culture medium
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add 2 µL of the 10 mM this compound stock to 18 µL of DMSO.
-
-
Prepare the final working solution: Dilute the 1 mM intermediate stock 1:100 in your cell culture medium.
-
For example, to prepare 1 mL of medium containing 10 µM this compound, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.
-
-
Mix thoroughly: Gently vortex the final solution immediately after adding the this compound stock.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium (for a final DMSO concentration of 0.1%).
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing SC66 Dosage for In Vivo Animal Studies
Welcome to the technical support center for the novel AKT inhibitor, SC66. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo animal studies with this compound. Here you will find frequently asked questions, detailed experimental protocols, and valuable data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
For a hepatocellular carcinoma (HCC) xenograft model using Hep3B cells in nude mice, a good starting point is intraperitoneal (i.p.) administration of 15 mg/kg to 25 mg/kg, administered twice a week.[1] One study demonstrated that 25 mg/kg this compound significantly reduced tumor volume.[1] For glioblastoma xenograft models, while specific dosage information is less readily available in public sources, it is crucial to perform a dose-finding study.
Q2: How should I formulate this compound for in vivo administration?
This compound is a small molecule with limited aqueous solubility. A common formulation for intraperitoneal injection involves a mixture of DMSO, PEG300, Tween 80, and sterile water or saline. One suggested formulation is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. It is critical to ensure the final solution is clear and free of precipitation before injection.
Q3: My this compound formulation is precipitating upon administration. What can I do?
Precipitation can be a significant issue, leading to inaccurate dosing and potential toxicity. Here are some troubleshooting steps:
-
Vehicle Optimization: Experiment with different ratios of co-solvents. Increasing the percentage of PEG300 or trying alternative solubilizing agents may improve stability.
-
Sonication: Gently sonicate the formulation in a water bath to aid dissolution.
-
Warm the Vehicle: Slightly warming the vehicle before adding this compound can sometimes improve solubility. Ensure the solution is cooled to room temperature before injection.
-
Fresh Preparation: Always prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
Q4: I am not observing the expected anti-tumor efficacy. What are the potential reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended to determine the Maximum Tolerated Dose (MTD) and optimal effective dose.
-
Poor Bioavailability: The route of administration and formulation can significantly impact the amount of active drug reaching the tumor. Consider pharmacokinetic (PK) studies to assess drug exposure.
-
Tumor Model Resistance: The specific cancer cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance to AKT pathway inhibition.
-
Target Engagement: It is essential to confirm that this compound is hitting its target in vivo. This can be assessed by analyzing downstream biomarkers of AKT signaling (e.g., p-AKT, p-S6) in tumor tissue samples.
Q5: I am observing toxicity in my animal models. How can I manage this?
Toxicity is a common challenge with small molecule inhibitors. Here are some strategies to mitigate adverse effects:
-
Dose Reduction: The most straightforward approach is to lower the dose.
-
Dosing Schedule Modification: Changing the frequency of administration (e.g., from twice a week to once a week) can sometimes reduce toxicity while maintaining efficacy.
-
Supportive Care: Provide supportive care to the animals, such as hydration and nutritional supplements, as recommended by your institution's veterinary staff.
-
MTD Study: A properly conducted MTD study is crucial to identify a dose that is both tolerable and has the potential for efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Male nude athymic mice (Foxn1 nu/nu) | [1] |
| Cell Line | Hep3B (human hepatocellular carcinoma) | [1] |
| Treatment | This compound | [1] |
| Dose | 15 mg/kg and 25 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | Twice a week | [1] |
| Outcome | 25 mg/kg this compound significantly reduced tumor volume to 37% on day 17 compared to the vehicle control. | [1] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicities.
Materials:
-
This compound
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, sterile saline)
-
Healthy, age-matched mice (e.g., BALB/c or NOD/SCID)
-
Standard animal housing and monitoring equipment
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Selection: Based on in vitro cytotoxicity data and any available in vivo data, select a starting dose and a series of escalating dose levels (e.g., 10, 20, 40, 80 mg/kg).
-
Group Allocation: Randomly assign animals to dose cohorts (typically 3-5 animals per cohort). Include a vehicle control group.
-
Drug Administration: Administer this compound via the intended route (e.g., i.p. or oral gavage) according to the planned dosing schedule (e.g., once daily, twice weekly).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity level, posture, fur condition, and signs of pain or distress. A weight loss of more than 20% is often considered a sign of significant toxicity.
-
Dose Escalation: If no severe toxicity is observed in a cohort after a defined observation period (e.g., 7-14 days), escalate to the next dose level in a new cohort of animals.
-
MTD Determination: The MTD is defined as the highest dose that does not induce mortality or signs of life-threatening toxicity.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Troubleshooting Logic for Suboptimal In Vivo Efficacy
Caption: A decision tree to troubleshoot and address suboptimal in vivo efficacy of this compound.
References
Addressing SC66-induced cellular stress responses
Welcome to the technical support center for SC66. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing cellular stress responses induced by this compound, a potent inhibitor of the eIF4E/eIF4G protein-protein interaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the crucial interaction between eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. This interaction is a rate-limiting step for cap-dependent translation. By preventing the assembly of the eIF4F complex, this compound effectively blocks the initiation of protein synthesis for a majority of cellular mRNAs.[1] This disruption of protein homeostasis is a significant cellular stressor.
Q2: What are the expected cellular responses to this compound treatment?
A2: By inhibiting general protein synthesis, this compound treatment leads to a rapid activation of cellular stress pathways. The primary response is the Integrated Stress Response (ISR) .[2] This is characterized by the phosphorylation of eIF2α, which, despite the overall translation inhibition, paradoxically promotes the translation of specific stress-related mRNAs, such as Activating Transcription Factor 4 (ATF4).[2][3] Prolonged or high-dose treatment can also trigger the Unfolded Protein Response (UPR) due to an imbalance of protein folding capacity in the endoplasmic reticulum (ER) and can ultimately lead to apoptosis.[4][5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For experimental use, it should be dissolved in a sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use. Note that DMSO can have its own effects on cells, so it is crucial to include a vehicle-only control in your experiments.
Q4: How can I confirm that this compound is activating the Integrated Stress Response (ISR) in my cell line?
A4: The most reliable method is to perform a Western blot analysis to detect the phosphorylation of eIF2α (at Ser51), the central event of the ISR. You should also observe a subsequent increase in the protein levels of its downstream target, ATF4, and potentially CHOP (DDIT3). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: I am observing massive cell death even at low concentrations or short incubation times.
| Potential Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Different cell lines exhibit varied sensitivity to protein synthesis inhibitors. Perform a dose-response curve starting from a very low concentration (e.g., 10 nM) and a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal IC50 and experimental window for your specific cell line. |
| Solvent Toxicity | The final concentration of the vehicle (e.g., DMSO) in the culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.1% (v/v), and always include a vehicle-only control group to assess the impact of the solvent itself. |
| Contamination | The this compound stock solution or the cell culture may be contaminated. Use sterile technique, filter-sterilize your final working solutions if necessary, and regularly check your cell cultures for signs of contamination. |
Issue 2: I am not detecting an increase in ISR markers (p-eIF2α, ATF4) after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Time Point | The activation of the ISR can be transient. Phosphorylation of eIF2α is often an early event (peaking between 1-4 hours), while the accumulation of ATF4 protein occurs later (4-12 hours). Perform a time-course experiment to identify the peak response time in your system. |
| Ineffective this compound Concentration | The concentration of this compound may be too low to induce a detectable stress response. Verify the concentration of your stock solution and consider performing a dose-response experiment. |
| Poor Antibody Quality | The antibodies used for Western blotting may be of poor quality or used at a suboptimal dilution. Use antibodies validated for your application, run positive controls (e.g., cells treated with thapsigargin or tunicamycin to induce ER stress), and optimize antibody dilutions. |
| Lysate Preparation Issues | Phosphatases present in the cell lysate can dephosphorylate proteins of interest. Ensure that your lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors. |
Data Summaries
Table 1: Example Dose-Response of this compound on Cell Viability
This table presents representative data from a cell viability assay (e.g., MTT or CellTiter-Glo®) performed on a hypothetical cancer cell line (e.g., HeLa) after 24 hours of treatment with this compound.
| This compound Concentration | Mean % Viability (± SD) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 |
| 10 nM | 98.2 ± 5.1 |
| 100 nM | 85.7 ± 6.2 |
| 500 nM | 51.3 ± 3.8 |
| 1 µM | 22.4 ± 2.9 |
| 5 µM | 5.1 ± 1.5 |
| 10 µM | 1.8 ± 0.9 |
Table 2: Expected Regulation of Key Stress Markers by this compound
This table summarizes the typical changes in protein levels of key ISR and UPR markers following effective this compound treatment.
| Protein Marker | Pathway | Expected Change | Recommended Assay |
| p-eIF2α (Ser51) | ISR | Rapid Increase | Western Blot |
| Total eIF2α | ISR | No Change | Western Blot |
| ATF4 | ISR | Increase | Western Blot, qRT-PCR |
| CHOP (DDIT3) | ISR / UPR | Increase (often later) | Western Blot, qRT-PCR |
| BiP (GRP78) | UPR | Increase | Western Blot |
| XBP1s | UPR | Increase | Western Blot, RT-PCR |
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced cellular stress.
Caption: Workflow for investigating this compound-induced stress.
Caption: Troubleshooting unexpected cell death results.
Experimental Protocols
Protocol 1: Western Blotting for ISR Markers
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined time points. Include a positive control (e.g., 1 µM thapsigargin for 4 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and discard the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-eIF2α, anti-ATF4, anti-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using appropriate software (e.g., ImageJ).
-
References
- 1. Small molecule inhibitors of eIF4E-eIF4G interactions as potential anticancer agents | Poster Board #479 - American Chemical Society [acs.digitellinc.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fine tuning of the Unfolded Protein Response: Assembling the IRE1α interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unfolded Protein Response: A Double-Edged Sword for Brain Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in SC66-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in cells treated with SC66, a novel allosteric AKT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel allosteric inhibitor of AKT (also known as Protein Kinase B).[1][2] It directly interacts with AKT, promoting its deactivation and ubiquitination, which leads to the inhibition of the AKT signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is common in many cancers.
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its mechanism of action, this compound is expected to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, typically at the G0/G1 phase.[1] These effects are mediated by the downregulation of key proteins such as Cyclin D1 and the inhibition of the AKT/β-catenin signaling pathway.[1]
Q3: We observe that this compound is inducing autophagy in our cells. Is this an expected off-target effect?
A3: The induction of autophagy in response to this compound treatment has been documented and can be considered an on-target, though complex, cellular response.[3] While this compound's primary target is AKT, the inhibition of this central signaling node can trigger a variety of cellular stress responses, including autophagy. Interestingly, in some contexts, this this compound-induced autophagy can be a protective mechanism for the cancer cells, and inhibiting it can enhance the apoptotic effects of this compound.[3]
Q4: We are seeing significant cytotoxicity at concentrations lower than the reported IC50 values. What could be the reason?
A4: Several factors could contribute to this observation:
-
Cell Line Sensitivity: The IC50 value of this compound can vary significantly between different cell lines due to their unique genetic and signaling landscapes.
-
Assay Duration: The duration of drug exposure can influence the apparent cytotoxicity. Longer incubation times may lead to lower IC50 values.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the specific viability assay used can all impact the results.
-
Compound Stability: Ensure the this compound compound is properly stored and handled to maintain its potency.
Q5: Our cells are arresting in a different phase of the cell cycle than G0/G1. Why might this be happening?
A5: While G0/G1 arrest is commonly reported, the specific cell cycle effects of this compound can be cell-type dependent. The intricate network of cell cycle regulation means that inhibiting a key signaling node like AKT can have varied downstream consequences depending on the specific dependencies of the cell line. It is also possible that at very high concentrations, off-target effects could contribute to a different cell cycle phenotype.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Variable Incubation Times | Standardize the incubation time for both the drug treatment and the viability reagent (e.g., CCK-8). |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure the viability reagent is warmed to the appropriate temperature before use. |
Issue 2: No Significant Apoptosis Detected Despite a Decrease in Cell Viability
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Timing of Apoptosis Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. Early time points may not show significant apoptosis, while very late time points may show more necrosis. |
| Assay Sensitivity | Consider using a more sensitive apoptosis detection method. For example, in addition to Annexin V/PI staining, you could measure caspase activity or perform a TUNEL assay. |
| Alternative Cell Death Mechanisms | The decrease in viability may be due to other mechanisms such as necrosis or autophagy-dependent cell death. Investigate markers for these alternative pathways. |
| Drug Concentration | The concentration of this compound used may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death). Test a range of higher concentrations. |
Issue 3: Unexpected Protein Expression Changes in Western Blots
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects. Validate your findings using a secondary method, such as a different AKT inhibitor or siRNA-mediated knockdown of AKT. |
| Cellular Compensation Mechanisms | Cells can activate compensatory signaling pathways in response to pathway inhibition. Analyze the expression of proteins in related pathways to understand the broader signaling landscape. |
| Antibody Specificity | Ensure the primary antibodies used are specific for their target proteins. Validate antibodies using positive and negative controls. |
| Loading Controls | Use a reliable loading control and ensure equal protein loading across all lanes. |
Quantitative Data Summary
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| T24 | Bladder Cancer | ~5 | 48 |
| 5637 | Bladder Cancer | ~7.5 | 48 |
| HCT-116 | Colon Cancer | ~2 | Not Specified |
| 786-O | Renal Cell Carcinoma | ~3 | 72 |
Representative Effect of this compound on Cell Cycle Distribution in T24 Bladder Cancer Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | ~55 | ~30 | ~15 |
| This compound (5 µM) | ~70 | ~20 | ~10 |
Expected Qualitative Changes in Key Protein Expression Following this compound Treatment
| Protein | Expected Change | Rationale |
| p-AKT (S473/T308) | Decrease | This compound is an AKT inhibitor. |
| Total AKT | No significant change/slight decrease | This compound promotes AKT deactivation and ubiquitination. |
| p-GSK3β (S9) | Decrease | GSK3β is a direct downstream target of AKT. |
| β-catenin | Decrease | Inhibition of AKT leads to the degradation of β-catenin. |
| Cyclin D1 | Decrease | A downstream target of the AKT/β-catenin pathway that promotes G1/S transition.[1] |
| c-Myc | Decrease | A downstream target of the AKT/β-catenin pathway involved in cell proliferation. |
| E-cadherin | Increase | Inhibition of the EMT process can lead to increased E-cadherin expression. |
| Vimentin | Decrease | A marker of epithelial-mesenchymal transition (EMT) that is expected to decrease. |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells and treat with this compound as for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M populations can be quantified based on their fluorescence intensity.
Western Blotting for AKT/β-catenin Pathway Proteins
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, β-catenin, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
References
- 1. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Effect of SC66 on Akt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the effect of the allosteric Akt inhibitor, SC66.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a decrease in Akt phosphorylation (p-Akt) after this compound treatment in my Western blot. What could be wrong?
A1: Several factors could contribute to this issue. Here is a troubleshooting guide:
-
Suboptimal this compound Concentration and Incubation Time: The effect of this compound on p-Akt is dose- and time-dependent. A low concentration or insufficient incubation time may not be enough to inhibit Akt phosphorylation. Conversely, very high concentrations might induce off-target effects.
-
Recommendation: Perform a dose-response (e.g., 0.5, 1, 2, 4, 8 µM) and time-course (e.g., 1, 3, 6, 12, 24 hours) experiment to determine the optimal conditions for your specific cell line. Some studies have shown that lower concentrations of this compound might transiently increase p-Akt levels before a significant decrease is observed at higher concentrations.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The IC50 values for this compound can range from 0.47 µg/ml to 2.85 µg/ml in different hepatocellular carcinoma cell lines, for instance.
-
Recommendation: Consult literature for reported effective concentrations of this compound in your cell line of interest or a similar one. If limited data is available, the aforementioned dose-response experiment is crucial.
-
-
Western Blotting Technique for Phospho-Proteins: Detecting phosphorylated proteins requires specific precautions.
-
Lysis Buffer: Ensure your lysis buffer contains freshly added phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of p-Akt during sample preparation.
-
Blocking Buffer: Avoid using non-fat dry milk for blocking when detecting phospho-proteins as it contains casein, a phosphoprotein that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBS-T) instead.
-
Antibody Dilution: Use the antibody datasheet-recommended dilution for your phospho-Akt antibody. For example, a 1:1000 dilution for Phospho-Akt (Ser473) antibody is often recommended.
-
Washing Buffer: Use TBS-T for wash steps, as Phosphate-Buffered Saline (PBS) can interfere with phospho-protein detection.
-
-
Positive and Negative Controls:
-
Positive Control: Include a positive control, such as lysates from cells treated with a known Akt activator (e.g., insulin or PDGF), to ensure your p-Akt antibody and detection system are working correctly.
-
Negative Control: A vehicle-treated (e.g., DMSO) sample is essential to compare with your this compound-treated samples.
-
Q2: My Western blot for total Akt shows a decrease in protein levels after this compound treatment. Is this expected?
A2: Yes, this is an expected outcome of this compound treatment. This compound is an allosteric inhibitor that not only interferes with the binding of Akt's PH domain to PIP3 but also facilitates Akt ubiquitination, leading to its deactivation and subsequent degradation. Therefore, a reduction in total Akt protein levels is consistent with its mechanism of action.
Q3: How can I be sure that the observed effects are specific to Akt inhibition by this compound and not due to off-target effects?
A3: This is a critical question in kinase inhibitor studies. Here are several control experiments to validate the specificity of this compound's effect on Akt:
-
Rescue Experiment with Constitutively Active Akt: Transfect cells with a constitutively active form of Akt (e.g., myr-Akt). If the phenotypic effects of this compound (e.g., decreased cell viability) are rescued or attenuated in these cells, it strongly suggests that the effects are mediated through Akt inhibition.
-
Analysis of Downstream Akt Targets: Examine the phosphorylation status of well-established downstream targets of Akt, such as GSK-3β (at Ser9) and mTOR (at Ser2448). A decrease in the phosphorylation of these targets should correlate with the inhibition of Akt activity by this compound.
-
Use of a Structurally Unrelated Akt Inhibitor: Treat your cells with another well-characterized Akt inhibitor that has a different chemical structure (e.g., MK-2206). If this inhibitor phenocopies the effects of this compound, it provides further evidence that the observed phenotype is due to Akt inhibition.
-
Kinase Selectivity Profiling: Ideally, the kinase selectivity of this compound should be assessed against a broad panel of kinases. While this is a more specialized experiment, it provides the most comprehensive data on off-target effects. Be aware that this compound has been reported to induce the production of Reactive Oxygen Species (ROS), which could be an off-target effect contributing to cytotoxicity. Pre-treatment with a ROS scavenger like N-Acetyl-cysteine (NAC) can help dissect the ROS-mediated effects from direct Akt inhibition.
-
Akt Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Akt expression. Compare the phenotype of Akt-depleted cells with that of this compound-treated cells. Similarities in the observed effects would support the on-target action of this compound.
Q4: I am having trouble with the solubility of this compound. What is the recommended solvent and how should I prepare my stock solution?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For cell-based assays, this stock solution can then be diluted in culture medium to the final working concentration. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data related to the efficacy of this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| HepG2 | Hepatocellular Carcinoma | ~1.3 | 72 | Cell Viability |
| Huh7 | Hepatocellular Carcinoma | ~4.9 | 72 | Cell Viability |
| Hep3B | Hepatocellular Carcinoma | ~0.8 | 72 | Cell Viability |
| T24 | Bladder Cancer | ~10 | Not Specified | CCK-8 |
| 5637 | Bladder Cancer | ~8 | Not Specified | CCK-8 |
| HCT-116 | Colon Cancer | Dose-dependent decrease in viability | 24 | CCK-8 |
Table 2: Effect of this compound on Akt Phosphorylation and Downstream Targets
| Cell Line | Treatment | p-Akt (Ser473) Level | p-GSK-3β (Ser9) Level | p-mTOR (Ser2448) Level |
| HCT-116 | 2 µg/ml this compound | Significant Decrease | Decrease | Not Reported |
| Hep3B | 4 µg/ml this compound | Dramatic Decrease | Not Reported | Significant Decrease |
| T24 | This compound | Significant Decrease | Significant Decrease | Not Reported |
| 5637 | This compound | Significant Decrease | Significant Decrease | Not Reported |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol is designed to assess the effect of this compound on the phosphorylation and total protein levels of Akt.
Materials:
-
Cell culture reagents
-
This compound (prepare a 10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% BSA in TBS-T (for p-Akt) or 5% non-fat dry milk in TBS-T (for total Akt)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000 dilution)
-
Rabbit anti-total Akt (e.g., Cell Signaling Technology #9272, 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 4, 8 µM) for the desired time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-Akt or anti-total Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBS-T. Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To detect total Akt or a loading control on the same membrane, strip the membrane according to the manufacturer's protocol and then re-probe with the appropriate primary antibody.
Protocol 2: In Vitro Akt Kinase Assay
This assay directly measures the enzymatic activity of Akt in the presence of this compound.
Materials:
-
Active Akt1 enzyme
-
GSK-3 fusion protein (as substrate)
-
Kinase buffer
-
ATP
-
This compound
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing active Akt1 enzyme and GSK-3 fusion protein in kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence generated from ADP production).
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.
Protocol 3: Cell Viability (MTT/CCK-8) Assay
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: The Akt Signaling Pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for validating the effect of this compound on Akt.
SC66 Technical Support Center: Troubleshooting AKT-Independent Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing cytotoxic effects of SC66 that may be independent of its canonical function as an AKT inhibitor. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity with this compound in our cancer cell line, but we see minimal or no change in phospho-AKT levels. Is this expected?
A1: Yes, this is a documented phenomenon. While this compound is a well-characterized allosteric AKT inhibitor, multiple studies have revealed that it can induce cytotoxicity through mechanisms independent of AKT inhibition.[1] In some cell lines, particularly renal cell carcinoma (RCC) cells, this compound's cytotoxic effects are maintained even when AKT is inhibited by other means or genetically knocked out.[1] If you are not observing changes in p-AKT, it is crucial to investigate alternative signaling pathways.
Q2: What are the primary known AKT-independent mechanisms of this compound-induced cytotoxicity?
A2: The most well-documented AKT-independent effect of this compound is the induction of oxidative stress through the production of Reactive Oxygen Species (ROS). This is a key event, as scavenging ROS with antioxidants like N-Acetyl-cysteine (NAC) can significantly attenuate this compound-induced cell death. Other reported AKT-independent mechanisms include the inhibition of sphingosine kinase 1 (SphK1), leading to ceramide accumulation, and subsequent activation of the JNK signaling pathway.[1]
Q3: My cell viability assays (e.g., MTT, CCK-8) show a dose-dependent decrease with this compound, but my apoptosis assays (e.g., Annexin V, caspase-3 cleavage) are inconclusive. What other forms of cell death might be occurring?
A3: this compound has been shown to induce anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[2] This is often associated with alterations in cytoskeleton organization.[2] If your cells are detaching or showing significant morphological changes, consider assays specifically designed to measure anoikis. Additionally, prolonged or severe Endoplasmic Reticulum (ER) stress can lead to apoptosis. While less definitively linked to this compound as a primary mechanism, it is a potential contributor to cytotoxicity induced by small molecule inhibitors and may be worth investigating if other avenues are exhausted.
Q4: We are seeing unexpected variability in our results with this compound. What experimental factors should we consider?
A4:
-
Cell Line Specificity: The cytotoxic effects and underlying mechanisms of this compound can vary significantly between different cell lines.[2] The genetic background, particularly the status of signaling pathways that intersect with AKT and ROS, will influence the cellular response.
-
Drug Concentration and Treatment Duration: this compound's effects are dose- and time-dependent.[2][3] It is essential to perform thorough dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental question.
-
Confluence of Cells: Cell density can impact the cellular response to drugs. Ensure that you are seeding cells at a consistent density for all experiments to minimize variability.
-
Serum Concentration: Components in serum can interact with small molecules and influence their activity. If you observe inconsistencies, consider if there have been any changes in your cell culture medium, particularly the serum lot or concentration.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their diverse genetic and signaling landscapes.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Treatment Duration | Notes |
| HepG2 | Hepatocellular Carcinoma | 0.77 | ~1.7 | 72 hours | |
| Huh7 | Hepatocellular Carcinoma | 2.85 | ~6.3 | 72 hours | Considered more resistant.[2] |
| Hep3B | Hepatocellular Carcinoma | 0.47 | ~1.0 | 72 hours | Considered more sensitive.[2] |
| U87 | Glioblastoma | N/A | 10 | Not Specified | |
| U251 | Glioblastoma | N/A | 12 | Not Specified | |
| 786-O | Renal Cell Carcinoma | N/A | ~3 | 72 hours | Cytotoxicity is observed to be AKT-independent in this cell line.[1] |
| A498 | Renal Cell Carcinoma | N/A | Not Specified | Not Specified |
Note: The molecular weight of this compound is approximately 452.5 g/mol . Conversions to µM are approximate.
Key Experimental Protocols
Assessment of Reactive Oxygen Species (ROS) Production
This protocol is for the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA (prepare a 10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
This compound
-
N-Acetyl-cysteine (NAC) as a positive control/scavenger
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, or on coverslips in a 24-well plate for microscopy). Allow cells to adhere overnight.
-
The next day, treat the cells with the desired concentrations of this compound for the desired duration. Include a negative control (vehicle only) and a positive control (e.g., H₂O₂). To confirm that the observed effect is due to ROS, include a condition where cells are pre-treated with NAC (e.g., 2 mM for 2 hours) before adding this compound.
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize the cells under a fluorescence microscope.
Mitochondrial Respiration Analysis (Seahorse Mito Stress Test)
This protocol provides a general workflow for assessing mitochondrial function using the Agilent Seahorse XF Analyzer. Optimization of cell seeding density and drug concentrations is crucial.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
This compound
Procedure:
-
Day 1: Cell Seeding. Seed cells into the Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Day 2: Assay Preparation.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ 37°C incubator overnight.
-
Prepare fresh solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium at the desired concentrations.
-
Prepare this compound at the desired concentration in the assay medium.
-
-
Day 3: Assay Execution.
-
Remove the cell culture medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium containing either vehicle or this compound.
-
Incubate the cells in a non-CO₂ 37°C incubator for 1 hour.
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Western Blot for ER Stress Markers
This protocol outlines the steps for detecting key markers of the Unfolded Protein Response (UPR).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PERK, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, anti-IRE1α, anti-XBP1s)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points. Include a positive control for ER stress, such as tunicamycin or thapsigargin.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Workflows
Caption: this compound's dual cytotoxic mechanisms.
References
Technical Support Center: Managing SC66-Induced ROS Production
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing reactive oxygen species (ROS) production induced by the AKT inhibitor, SC66.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ROS production?
This compound is a novel allosteric AKT inhibitor.[1][2] It suppresses cancer cell growth by interfering with the PI3K/Akt signaling pathway, which is crucial for tumor initiation and metastasis.[3] this compound can induce the production of reactive oxygen species (ROS) through both AKT-dependent and independent mechanisms, leading to cellular damage and apoptosis in cancer cells.[1][3]
Q2: Why is it important to manage ROS levels in experiments with this compound?
While ROS production is a key mechanism of this compound's anti-cancer activity, excessive or uncontrolled ROS can lead to off-target effects, cellular stress, and inconsistent experimental results. Managing ROS levels allows for a more precise understanding of this compound's specific effects on signaling pathways and cellular processes, independent of generalized oxidative stress.
Q3: What are the common methods to measure ROS levels in this compound-treated cells?
A common method for measuring intracellular ROS is using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). DCF-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels and can be measured using a fluorescence microscope, plate reader, or flow cytometer.
Q4: How can I counteract this compound-induced ROS production in my experiments?
The most common method to counteract ROS production is by using a ROS scavenger. N-acetylcysteine (NAC) is a widely used antioxidant that can effectively reduce intracellular ROS levels.[3] By treating cells with NAC prior to or concurrently with this compound, researchers can investigate the ROS-independent effects of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in ROS measurement assay (e.g., DCF-DA) | 1. Autoxidation of the DCF-DA probe. 2. Photobleaching of the probe. 3. Sub-optimal cell health leading to baseline ROS production. 4. Contamination of reagents or culture medium. | 1. Prepare fresh DCF-DA working solution for each experiment and protect it from light. 2. Minimize exposure of stained cells to light before measurement. 3. Ensure cells are healthy and not overly confluent before starting the experiment. 4. Use high-purity reagents and sterile techniques. Perform extensive PBS washing before imaging.[4] |
| Inconsistent or non-reproducible ROS levels after this compound treatment | 1. Variability in this compound concentration or treatment time. 2. Inconsistent cell density at the time of treatment. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Ensure accurate and consistent preparation of this compound dilutions and precise timing of treatments. 2. Seed cells at a consistent density for all experiments. 3. Regularly monitor and calibrate incubator conditions. |
| N-acetylcysteine (NAC) treatment is not effectively reducing ROS levels | 1. Insufficient NAC concentration. 2. Inadequate pre-incubation time with NAC. 3. Degradation of NAC solution. | 1. Optimize the NAC concentration. A common starting point is 2-10 mM.[3][5] 2. Pre-incubate cells with NAC for at least 1 hour before adding this compound. 3. Prepare fresh NAC solutions for each experiment as it can oxidize over time. |
| Unexpected cell death or toxicity in control (untreated) cells | 1. Poor cell culture maintenance. 2. Contamination (mycoplasma, bacteria, fungi). 3. Issues with culture medium or supplements. | 1. Review and optimize cell handling and culture protocols. 2. Regularly test for mycoplasma contamination. 3. Use fresh, high-quality culture medium and supplements. |
Quantitative Data
The following table summarizes typical experimental conditions for this compound treatment and its effect on cell viability. Note that optimal concentrations and treatment times will vary depending on the cell line and experimental goals.
| Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| HepG2 | 0.77 µg/mL (IC50) | 72 hours | Inhibition of cell viability | [1] |
| Huh7 | 2.85 µg/mL (IC50) | 72 hours | Inhibition of cell viability | [1] |
| Hep3B | 0.47 µg/mL (IC50) | 72 hours | Inhibition of cell viability | [1] |
| T24 | 5 and 10 µmol/L | 24 hours | Inhibition of proliferation, induction of apoptosis | [2] |
| 5637 | 5 and 10 µmol/L | 24 hours | Inhibition of proliferation, induction of apoptosis | [2] |
| 786-O | 1-30 µM | 72-96 hours | Reduced cell viability (IC50 ~3 µM) | [6] |
| Hep3B | 1, 2, and 4 µg/mL | 24 hours | Increased number of TUNEL-positive cells | [3] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCF-DA
Materials:
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will ensure they are sub-confluent at the time of the assay. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
DCF-DA Staining:
-
Prepare a fresh 10 µM working solution of DCF-DA in pre-warmed serum-free cell culture medium. Protect the solution from light.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the DCF-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the DCF-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify fluorescence using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: Subtract the background fluorescence of unstained cells and normalize the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells.
Protocol 2: Scavenging of this compound-Induced ROS using N-acetylcysteine (NAC)
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Cell culture medium
-
Reagents for downstream assays (e.g., cell viability, western blot)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) depending on the downstream application. Allow cells to adhere overnight.
-
NAC Pre-treatment:
-
Prepare a fresh stock solution of NAC in sterile water or PBS and adjust the pH to 7.0-7.4.
-
Dilute the NAC stock solution in cell culture medium to the desired final concentration (e.g., 2 mM).[3]
-
Remove the existing culture medium and add the NAC-containing medium to the cells.
-
Incubate the cells for at least 1 hour at 37°C.
-
-
This compound Co-treatment:
-
Prepare a concentrated stock of this compound that, when added to the NAC-containing medium, will result in the desired final concentration.
-
Add the this compound stock solution directly to the wells containing the NAC medium.
-
Incubate for the desired treatment time.
-
-
Downstream Analysis: Proceed with the planned downstream experiments, such as cell viability assays, western blotting, or immunofluorescence, to assess the ROS-independent effects of this compound.
Visualizations
Caption: A typical experimental workflow for studying this compound-induced ROS.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to ROS production.
Caption: this compound-mediated AKT inhibition leads to GSK-3β activation and Bax-mediated apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to SC66 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the novel AKT inhibitor, SC66.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel allosteric AKT inhibitor.[1] It has been shown to suppress tumor growth in various cancers, including colon cancer, hepatocellular carcinoma, and renal cell carcinoma.[2][3][4] Its anti-tumor effects are mediated through multiple pathways:
-
AKT-dependent pathways: this compound inhibits the PI3K/AKT signaling pathway, which is frequently overactive in cancer.[2] This inhibition leads to the inactivation of AKT, which in turn activates GSK-3β. Activated GSK-3β can then interact with Bax, leading to mitochondrial-mediated apoptosis.[1][2] this compound has also been shown to inhibit the AKT/mTOR/β-catenin pathway.[2]
-
AKT-independent pathways: this compound can induce cytotoxicity through mechanisms independent of AKT inhibition. These include the induction of reactive oxygen species (ROS) production, inhibition of sphingosine kinase 1, accumulation of ceramide, and activation of JNK signaling.[4]
Q2: What are the known or hypothesized mechanisms of acquired resistance to this compound?
While research into acquired resistance to this compound is ongoing, several potential mechanisms can be inferred from its mechanism of action and general principles of drug resistance in cancer:
-
Alterations in the Target Pathway:
-
GSK-3β Deletion/Inactivation: Studies have shown that the deletion of GSK-3β results in resistance to this compound-induced apoptosis, highlighting its critical role in the drug's efficacy.[2]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Bcl-xL could counteract the pro-apoptotic signals initiated by this compound.
-
Activation of Alternative Survival Pathways: Cancer cells may develop resistance by activating alternative signaling pathways to bypass the inhibition of the AKT pathway.[5]
-
-
Drug Efflux and Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to increased efflux of this compound from the cancer cells, reducing its intracellular concentration.
-
Metabolic Inactivation: Cancer cells might develop the ability to metabolize this compound into an inactive form.
-
-
Cellular Plasticity:
-
Epithelial-to-Mesenchymal Transition (EMT): A shift towards a mesenchymal phenotype can be associated with drug resistance.
-
Cancer Stem Cell (CSC) Enrichment: A subpopulation of cancer stem cells with inherent drug resistance might be selected for during this compound treatment.
-
Q3: My this compound-treated cells are not undergoing apoptosis. What could be the reason?
Several factors could contribute to a lack of apoptotic response to this compound treatment:
-
Sub-optimal Drug Concentration: Ensure that the concentration of this compound used is sufficient to inhibit AKT signaling in your specific cell line. An IC50 determination experiment is recommended.
-
Cell Line-Specific Resistance: Some cancer cell lines may have intrinsic resistance to this compound due to pre-existing mutations or expression profiles (e.g., low GSK-3β expression).
-
Improper Drug Handling: Ensure that this compound is properly stored and handled to maintain its activity.
-
Acquired Resistance: If the cells were previously sensitive to this compound, they might have developed acquired resistance.
Troubleshooting Guide
Issue 1: High variability in cell viability assays with this compound treatment.
-
Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or issues with the viability assay itself.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
When adding this compound, mix the media gently to ensure even distribution.
-
Check the expiration date and proper storage of the viability assay reagents.
-
Include appropriate controls (vehicle-treated and untreated cells) in every experiment.
-
Issue 2: Difficulty in generating a stable this compound-resistant cell line.
-
Possible Cause: The initial dose of this compound may be too high, leading to widespread cell death, or the dose may be too low to exert sufficient selective pressure.
-
Troubleshooting Steps:
-
Start with a low concentration of this compound (around the IC20) and gradually increase the concentration as the cells recover and proliferate.
-
Monitor the cells closely and allow sufficient time for recovery between dose escalations.
-
Periodically confirm the resistance phenotype by comparing the IC50 of the resistant line to the parental line.
-
Issue 3: Inconsistent results in Western blots for p-AKT levels after this compound treatment.
-
Possible Cause: Timing of cell lysis after treatment, issues with antibody quality, or problems with protein extraction and quantification.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal time point for observing p-AKT inhibition after this compound treatment.
-
Use a validated antibody for p-AKT and total AKT, and include appropriate positive and negative controls.
-
Ensure complete cell lysis and accurate protein quantification before loading the gel.
-
Quantitative Data Summary
The following table presents hypothetical data illustrating the development of acquired resistance to this compound in a colon cancer cell line.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | p-AKT/Total AKT Ratio (Relative to Control) | GSK-3β Expression (Relative to Parental) |
| Parental | Vehicle | 2.5 | 1.0 | 1.0 | 1.0 |
| Parental | This compound (2.5 µM) | - | - | 0.2 | 1.0 |
| This compound-Resistant | Vehicle | 25.0 | 10.0 | 0.9 | 0.3 |
| This compound-Resistant | This compound (25 µM) | - | - | 0.8 | 0.3 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line. This will serve as a baseline for assessing resistance.
-
Initial Exposure: Seed the parental cells at a low density and treat them with a starting concentration of this compound equivalent to the IC20.
-
Monitoring and Media Changes: Monitor the cells daily. Replace the medium with fresh, this compound-containing medium every 3-4 days. Initially, a significant number of cells may die.
-
Recovery and Confluence: Allow the surviving cells to proliferate. Once they reach 70-80% confluence, passage them and re-seed them in the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, double the concentration of this compound.
-
Repeat Dose Escalation: Repeat steps 3-5, gradually increasing the concentration of this compound. This process can take several months.
-
Characterization of Resistant Line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established.
-
Confirmation of Resistance:
-
Determine the IC50 of the resistant cell line and compare it to the parental line.
-
Analyze the expression and phosphorylation status of key proteins in the AKT pathway (e.g., AKT, p-AKT, GSK-3β) in both cell lines with and without this compound treatment.
-
-
Cryopreservation: Cryopreserve the resistant cell line at different passage numbers.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic value of this compound in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Best practices for long-term storage of SC66 powder and solutions
This technical support center provides best practices for the long-term storage and handling of SC66 powder and solutions. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel allosteric inhibitor of Akt (Protein Kinase B).[1][2] It exhibits a dual-inhibitory function by interfering with the binding of the pleckstrin homology (PH) domain of Akt to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and by facilitating Akt ubiquitination, which leads to its degradation.[2][3][4] This action prevents the activation of Akt, a key protein in cell survival and proliferation pathways.[5] Dysregulation of the PI3K/Akt signaling pathway is implicated in various diseases, including cancer.[5]
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term storage, this compound powder should be stored at -20°C under desiccating conditions. Following these recommendations, the product can be stored for up to 12 months. Some suppliers suggest a storage duration of up to 3 years at -20°C for the powder.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[1] Store DMSO or ethanol stock solutions at -80°C for up to one year, or at -20°C for up to one month.[1][6]
Q4: What is the solubility of this compound in common solvents?
A4: this compound is soluble in DMSO up to 50 mM and in ethanol up to 50 mM. One supplier notes a solubility of 55 mg/mL in fresh DMSO.[1]
Q5: What are the downstream effects of this compound treatment in cancer cells?
A5: this compound treatment has been shown to reduce cell viability, inhibit colony formation, and induce apoptosis in various cancer cell lines.[1][2][7] It leads to a reduction in total and phosphorylated Akt levels.[1][2] This can be associated with alterations in cytoskeleton organization, induction of reactive oxygen species (ROS), and DNA damage.[1][2] this compound has been shown to affect the AKT/mTOR and AKT/β-catenin signaling pathways.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder won't dissolve | - Incorrect solvent being used.- Solvent is not fresh (e.g., moisture-absorbing DMSO).[1]- Concentration is too high. | - Ensure you are using a recommended solvent such as DMSO or ethanol.- Use fresh, anhydrous solvent.- Try warming the solution gently or sonicating to aid dissolution.[7] If the issue persists, consider preparing a more dilute solution. |
| Inconsistent experimental results | - Improper storage of stock solutions (repeated freeze-thaw cycles).[1]- Degradation of the compound due to improper storage. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]- Ensure both powder and solutions are stored at the recommended temperatures.[1] |
| Low or no cellular activity | - Incorrect concentration used.- Cell line is resistant to this compound.- Inactive compound due to improper storage. | - Verify the concentration of your working solution. IC50 values can vary between cell lines.[1][2]- Test a range of concentrations to determine the optimal dose for your specific cell line.- Ensure the compound has been stored correctly. If in doubt, use a fresh vial of this compound. |
| Precipitate forms in media | - Solvent concentration is too high in the final culture medium.- Poor solubility of this compound in aqueous solutions. | - Minimize the final concentration of the solvent (e.g., DMSO) in your cell culture medium, typically to less than 0.5%.- Ensure the stock solution is fully dissolved before adding it to the medium. |
Quantitative Data Summary
Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[1] | Store under desiccating conditions. |
| Stock Solution (in solvent) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in solvent) | -20°C | Up to 1 month[1][6] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Solubility
| Solvent | Concentration |
| DMSO | 50 mM |
| Ethanol | 50 mM |
| DMSO | 55 mg/mL[1] |
Experimental Protocols
Reconstitution of this compound Powder
-
Before opening, bring the vial of this compound powder to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
In Vitro Cell Viability Assay (Example)
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the treated wells).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable method, such as an MTS or MTT assay, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: The Akt signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for in vitro cell viability assays using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Akt Signaling, Cell Growth and Survival | StressMarq [stressmarq.com]
- 6. Akt Inhibitor XVIII, this compound - Calbiochem | 124036 [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of SC66 and Perifosine: Novel Akt Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent Akt inhibitors: SC66 and perifosine. By examining their mechanisms of action, in vitro and in vivo efficacy, and clinical development, this document aims to inform strategic decisions in preclinical and clinical research.
At a Glance: this compound vs. Perifosine
| Feature | This compound | Perifosine |
| Primary Target | Allosteric inhibitor of Akt[1] | Inhibits Akt by targeting the pleckstrin homology (PH) domain[2][3] |
| Mechanism of Action | Interferes with PIP3 binding to Akt's PH domain and facilitates Akt ubiquitination[1] | Prevents Akt translocation to the plasma membrane, thereby inhibiting its activation[2][3] |
| Mode of Administration | Intraperitoneal injection (in preclinical studies)[4][5][6][7] | Oral[2][8] |
| Clinical Development | Preclinical | Investigated in Phase I, II, and III clinical trials[2][9] |
Mechanism of Action: Targeting the Central Akt Signaling Node
Both this compound and perifosine are potent inhibitors of Akt, a critical serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. This pathway governs essential cellular processes including cell growth, proliferation, survival, and metabolism. While both compounds ultimately lead to the downregulation of Akt activity, they achieve this through distinct molecular mechanisms.
This compound acts as an allosteric inhibitor of Akt. It functions by interfering with the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to the pleckstrin homology (PH) domain of Akt. This binding is a crucial step for the translocation of Akt to the cell membrane and its subsequent activation. Furthermore, this compound has been shown to facilitate the ubiquitination of Akt, marking it for degradation.[1]
Perifosine , an alkylphospholipid, also targets the PH domain of Akt. By binding to this domain, perifosine prevents the recruitment of Akt to the plasma membrane, a necessary step for its activation by upstream kinases like PDK1.[2][3] This mechanism effectively blocks the downstream signaling cascade initiated by Akt.
Below are diagrams illustrating the distinct mechanisms by which this compound and perifosine inhibit the Akt signaling pathway.
In Vitro Performance: Potency Across Cancer Cell Lines
The cytotoxic effects of this compound and perifosine have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Cell Line | Cancer Type | This compound IC50 (µM) | Perifosine IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.77 (as µg/ml)[4] | - |
| Huh7 | Hepatocellular Carcinoma | 2.85 (as µg/ml)[4] | - |
| Hep3B | Hepatocellular Carcinoma | 0.47 (as µg/ml)[4] | - |
| T24 | Bladder Cancer | ~10[7] | - |
| 5637 | Bladder Cancer | ~8[7] | - |
| Various Tumor Cell Lines | Various | - | 0.6 - 8.9[8] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
A common method to determine the IC50 values is the MTT or CCK-8 assay.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of either this compound or perifosine.
-
Incubation: Following treatment, the plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Absorbance Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.
Apoptosis Assays (Annexin V/TUNEL)
To assess the induction of apoptosis by this compound and perifosine, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays are commonly employed.
Annexin V/PI Staining Protocol Outline: [10][11][12][13]
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest and then harvested.
-
Washing: The cells are washed with cold PBS.
-
Resuspension: Cells are resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
TUNEL Assay Protocol Outline: [14][15][16][17]
-
Cell/Tissue Preparation: Cells or tissue sections are fixed and permeabilized.
-
TdT Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
Detection: The incorporated labeled nucleotides are detected, often via fluorescence microscopy.
-
Analysis: The number of TUNEL-positive (apoptotic) cells is quantified.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of both this compound and perifosine has been demonstrated in various preclinical xenograft models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Hepatocellular Carcinoma (Hep3B) | 25 mg/kg, i.p., twice weekly | 37% reduction in tumor volume on day 17 | [4] |
| This compound | Glioblastoma (U87) | - | Significant suppression of tumor growth | [5] |
| This compound | Bladder Cancer (T24) | - | Significantly reduced tumor weight and volume | [6][7] |
| Perifosine | Cancer Brain Metastasis (NCI-H1915) | - | Complete tumor regression | [18] |
| Perifosine | Multiple Myeloma | - | Significant reduction in tumor growth | [19] |
Xenograft Model Experimental Workflow
Protocol Outline: [20][21][22]
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Establishment: Tumors are allowed to grow to a specific size.
-
Group Allocation: Mice are randomized into control and treatment groups.
-
Drug Administration: The respective compound (this compound or perifosine) is administered according to the predetermined dose and schedule.
-
Monitoring: Tumor size and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Clinical Landscape: Perifosine's Journey and this compound's Potential
Perifosine has undergone extensive clinical investigation in various cancer types. It has been evaluated in Phase I, II, and III clinical trials, both as a single agent and in combination with other therapies.[2][9] While showing some activity in certain malignancies like sarcoma and Waldenström macroglobulinemia, the overall response rates in common solid tumors have been modest.[2] Phase III trials in multiple myeloma and colorectal cancer did not meet their primary endpoints, leading to the discontinuation of its development for these indications.
Conclusion and Future Directions
Both this compound and perifosine are valuable research tools for investigating the role of the Akt signaling pathway in cancer. Perifosine, with its extensive preclinical and clinical data, provides a well-characterized, orally available Akt inhibitor. However, its clinical efficacy has been limited in large-scale trials.
This compound, as a potent allosteric inhibitor, presents an alternative mechanism for targeting Akt. The available preclinical data demonstrate its efficacy in various cancer models. Further investigation, particularly regarding its pharmacokinetic profile, long-term toxicity, and potential for clinical translation, is warranted.
For researchers, the choice between this compound and perifosine will depend on the specific research question, the cancer model being studied, and the desired mode of administration. The comprehensive data presented in this guide is intended to facilitate an informed decision-making process for the advancement of novel cancer therapeutics targeting the Akt pathway.
References
- 1. AKT Inhibitor this compound Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TUNEL assay - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 19. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mimicking and surpassing the xenograft model with cancer-on-chip technology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
SC66 Kinase Selectivity: A Deep Dive into a Novel AKT Inhibitor
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive overview of the current knowledge on the selectivity profile of SC66, a novel allosteric AKT inhibitor.
While this compound has been identified as a potent inhibitor of the AKT signaling pathway, a comprehensive, publicly available kinome scan profiling its activity against a broad panel of kinases is not available at this time. Such a screen would provide a quantitative measure of its selectivity, typically expressed as the percentage of inhibition of a large number of kinases at a given concentration. The absence of this data limits a direct, quantitative comparison of this compound's selectivity against other kinases.
However, existing research provides significant insights into its mechanism of action, which inherently supports its high selectivity for AKT.
Mechanism of Action and Implied Selectivity
This compound is characterized as a novel allosteric inhibitor of AKT.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct, less conserved site on the enzyme. This mode of action is the primary basis for the assertion of this compound's high selectivity.
The key features of this compound's mechanism include:
-
Dual-inhibitory function: this compound deactivates AKT by facilitating its ubiquitination and subsequent degradation. It also directly interferes with the binding of the pleckstrin homology (PH) domain of AKT to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a crucial step for AKT activation.[1]
-
Targeting the PI3K/AKT Signaling Pathway: this compound has been shown to effectively inhibit the PI3K/AKT/mTOR and AKT/β-catenin signaling pathways, which are critical for cell survival, proliferation, and growth.[3] Its inhibitory effects lead to the induction of apoptosis in cancer cells.
The allosteric nature of this compound's interaction with AKT suggests a higher degree of selectivity compared to many ATP-competitive inhibitors, as the allosteric binding site is expected to have a more unique topology than the conserved ATP-binding cleft found across the kinome.
Signaling Pathway of this compound Action
The following diagram illustrates the central role of AKT in the PI3K signaling pathway and the points of inhibition by this compound.
Caption: PI3K/AKT signaling pathway and this compound's points of inhibition.
Experimental Protocols
While specific quantitative data on this compound's selectivity is lacking, the following describes a general experimental protocol for determining the kinase selectivity profile of a small molecule inhibitor using a biochemical assay.
General Protocol for Kinase Selectivity Profiling (Example: Kinase Glo® Assay)
Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In each well of the microplate, add the kinase buffer.
-
Add the specific kinase to each well.
-
Add the corresponding kinase substrate.
-
Add the test compound at various concentrations. Include a DMSO-only control (vehicle control) and a control with a known inhibitor for each kinase (positive control).
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP is inversely correlated with kinase activity. .
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) for each kinase using non-linear regression analysis.
-
Conclusion
This compound is a promising allosteric AKT inhibitor with a mechanism of action that strongly suggests a high degree of selectivity. However, without a publicly available, broad-panel kinase screening dataset, a direct and quantitative comparison of its selectivity against other kinases remains speculative. The generation and publication of such data would be a valuable contribution to the understanding of this compound's therapeutic potential and would enable a more comprehensive assessment of its off-target effects. Researchers are encouraged to perform such screens to fully characterize the selectivity profile of this novel inhibitor.
References
- 1. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Does SC66 show greater potency than first-generation Akt inhibitors?
A detailed comparison of the novel Akt inhibitor SC66 against its predecessors, supported by experimental data, reveals a promising landscape for future cancer therapeutics.
The serine/threonine kinase Akt, a central node in cellular signaling pathways, governs cell survival, growth, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for drug development. While first-generation Akt inhibitors have shown clinical potential, the emergence of novel compounds like this compound prompts a critical evaluation of their comparative potency and mechanisms of action. This guide provides an in-depth comparison of this compound with prominent first-generation Akt inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Potency in Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound and first-generation Akt inhibitors in various hepatocellular carcinoma (HCC) cell lines, a cancer type where the Akt pathway is often hyperactivated.
| Inhibitor | Cell Line | IC50 (µM) at 72h | Citation |
| This compound | HepG2 | 0.77 (as µg/ml) | [1][2] |
| Huh7 | 2.85 (as µg/ml) | [1][2] | |
| Hep3B | 0.47 (as µg/ml) | [1][2] | |
| Perifosine | HepG2 | Dose-dependent growth inhibition | [3][4] |
| Bel-7402 | Dose-dependent growth inhibition | [3][4] | |
| MK-2206 | Hep3B | 3.1 | [5] |
| HepG2 | 7.4 | [5] | |
| Huh7 | 3.7 | [5] | |
| AZD5363 (Capivasertib) | HepG2 | 18.48 | [6] |
| Huh7 | 17.80 | [6] |
Note: The IC50 values for this compound are presented in µg/ml as reported in the primary literature. Direct conversion to µM requires the molecular weight of this compound, which is not consistently provided across sources.
Based on the available data, this compound demonstrates significant potency in HCC cell lines, with IC50 values in the sub-microgram per milliliter range.[1][2] A direct comparison of potency is most accurately made when inhibitors are tested under identical experimental conditions. While such comprehensive head-to-head studies are limited, the existing data suggests that this compound's potency is comparable to or, in some cases, greater than that of first-generation inhibitors in specific HCC cell lines. For instance, in Hep3B cells, this compound exhibits a much lower IC50 value (0.47 µg/ml) than MK-2206 (3.1 µM).[1][2][5]
Mechanisms of Action: A Divergent Approach
The first-generation Akt inhibitors, while all targeting the same protein, employ different mechanisms of action.
-
Perifosine is an alkylphospholipid that primarily acts as an allosteric inhibitor, targeting the pleckstrin homology (PH) domain of Akt. This prevents Akt's translocation to the cell membrane, a crucial step in its activation.[7]
-
MK-2206 is also an allosteric inhibitor that binds to a pocket adjacent to the active site, inducing a conformational change that prevents Akt phosphorylation and activation.[8][9]
-
AZD5363 (Capivasertib) , in contrast, is an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the binding of ATP, which is essential for its kinase activity.[10][11][12][13]
This compound distinguishes itself with a dual-inhibitory function. It acts as an allosteric inhibitor that not only hinders Akt activity but also promotes its ubiquitination and subsequent degradation.[1][2] This dual mechanism may offer a more sustained and profound inhibition of the Akt signaling pathway compared to inhibitors that only block its activity.
Signaling Pathways and Experimental Workflows
To understand the context of Akt inhibition, it is crucial to visualize the signaling pathway and the experimental workflows used to assess inhibitor potency.
The diagram above illustrates the central role of Akt in cell signaling. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which in turn generates PIP3. PIP3 recruits Akt and PDK1 to the cell membrane, leading to Akt phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis.
The workflow diagram outlines the key steps in determining the potency of an Akt inhibitor. This involves treating cancer cells with the inhibitor, assessing cell viability using an MTT assay to determine the IC50, and performing Western blot analysis to confirm the inhibition of Akt phosphorylation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, Huh7, Hep3B)
-
96-well plates
-
Complete cell culture medium
-
Akt inhibitors (this compound, Perifosine, MK-2206, AZD5363)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of the Akt inhibitors. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blot for Akt Phosphorylation
This technique is used to detect the levels of total and phosphorylated Akt, providing direct evidence of the inhibitor's effect on the signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Akt inhibitors, wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt or total Akt overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to phospho-Akt and total Akt can be quantified to determine the extent of inhibition.
Conclusion
The available evidence suggests that this compound is a highly potent Akt inhibitor with a unique dual mechanism of action that sets it apart from first-generation inhibitors. Its ability to not only block Akt activity but also promote its degradation may lead to a more durable and effective anti-cancer response. While direct, comprehensive comparative studies are needed to definitively establish its superiority, the existing data positions this compound as a promising candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the potential of this compound and other novel Akt inhibitors in the ongoing effort to develop more effective cancer therapies.
References
- 1. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Perifosine induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perifosine induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined targeting of AKT and mTOR synergistically inhibits proliferation of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AZD5363 [openinnovation.astrazeneca.com]
- 13. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
SC66: A Comparative Analysis of its Anti-Tumor Efficacy in Diverse Cancer Models
An In-depth Guide for Researchers and Drug Development Professionals
SC66, a novel allosteric inhibitor of the serine/threonine kinase AKT (also known as protein kinase B), has emerged as a promising candidate in oncology research. Its potent anti-tumor activities have been documented across a spectrum of cancer models, primarily through the disruption of the critical PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. This guide provides a comprehensive cross-validation of this compound's anti-tumor effects, presenting a comparative analysis of its performance with alternative therapeutic agents and detailing the experimental frameworks used to evaluate its efficacy.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound has demonstrated significant dose-dependent inhibition of cell viability in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been established in several studies.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Bladder Cancer | T24 | ~10 | [1] |
| Bladder Cancer | 5637 | ~8 | [1] |
In Vivo Anti-Tumor Activity: Xenograft Model Studies
The anti-tumor efficacy of this compound has been further validated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies consistently show a significant reduction in tumor growth upon this compound administration.
Bladder Cancer Xenograft Model
In a study utilizing a T24 bladder cancer cell xenograft model, this compound administered via intraperitoneal injection resulted in a significant reduction in both tumor weight and volume compared to a control group.[2][3] Notably, the combination of this compound with the standard chemotherapeutic agent cisplatin demonstrated a superior anti-tumor effect compared to either agent alone.[2][3]
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Citation |
| Control | Data not specified | Data not specified | [2][3] |
| This compound | Significantly reduced vs. Control | Significantly reduced vs. Control | [2][3] |
| Cisplatin | Significantly reduced vs. Control | Significantly reduced vs. Control | [2][3] |
| This compound + Cisplatin | Most significant reduction | Most significant reduction | [2][3] |
Glioblastoma Xenograft Model
For glioblastoma, a U87 xenograft model was used to assess the in vivo efficacy of this compound. The results indicated a remarkable suppression of tumor growth, with significantly smaller tumor weights and volumes in the this compound-treated group compared to the control group.[4]
| Treatment Group | Endpoint | Result | Citation |
| Control | Tumor Weight & Volume | - | [4] |
| This compound | Tumor Weight & Volume | Significantly smaller vs. Control | [4] |
Hepatocellular Carcinoma Xenograft Model
In a hepatocellular carcinoma (HCC) xenograft model using Hep3B cells, this compound treatment led to a significant reduction in tumor volume. By day 17 of treatment, the tumor volume in the this compound-treated group was reduced to 37% of that in the untreated group. This inhibition of tumor growth was correlated with a reduction in the levels of phosphorylated AKT in the tumor tissue.
Mechanism of Action: Targeting the AKT Signaling Pathway
This compound exerts its anti-tumor effects primarily by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. As an allosteric inhibitor, this compound binds to a site on the AKT protein distinct from the ATP-binding pocket, leading to conformational changes that prevent its activation.[5] This inhibition of AKT phosphorylation sets off a cascade of downstream effects, ultimately leading to apoptosis and reduced cell proliferation.
Key Signaling Pathways Affected by this compound
In colon cancer, this compound-mediated AKT inhibition leads to the activation of GSK-3β, which in turn promotes the pro-apoptotic protein Bax, triggering the mitochondrial apoptosis pathway.[5] This effect is independent of p53 status.[5]
In bladder cancer, this compound has been shown to inhibit the AKT/β-catenin signaling pathway.[1] Inhibition of AKT leads to a decrease in the phosphorylation of GSK-3β, which subsequently promotes the degradation of β-catenin.[1] Reduced β-catenin levels inhibit the transcription of genes involved in cell proliferation and survival.[1]
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound (and control compounds) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for AKT Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of changes in protein expression and phosphorylation states.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-AKT, total AKT, phospho-GSK-3β).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
Animal Xenograft Studies
These studies are crucial for evaluating the in vivo anti-tumor efficacy of a drug.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, comparator drug, combination therapy). Administer the treatments according to the specified dose and schedule (e.g., intraperitoneal injection daily or several times a week).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), sacrifice the mice and excise the tumors for weighing and further analysis (e.g., Western blotting or immunohistochemistry).
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies strongly supports the anti-tumor effects of this compound across a range of cancer models. Its mechanism of action, centered on the potent and specific inhibition of the AKT signaling pathway, provides a solid rationale for its further development. The synergistic effects observed when this compound is combined with standard chemotherapeutic agents like cisplatin highlight its potential to enhance existing treatment regimens and overcome drug resistance.
Future research should focus on conducting more direct, head-to-head comparative studies of this compound with other AKT inhibitors and standard-of-care therapies in a wider array of cancer models. Further elucidation of the molecular determinants of sensitivity and resistance to this compound will be crucial for identifying patient populations most likely to benefit from this targeted therapy. As this compound progresses through the drug development pipeline, these comprehensive preclinical data will be invaluable for the design of robust clinical trials.
References
- 1. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Navigating the Therapeutic Window: A Comparative In Vivo Toxicity Profile of SC66 and Other Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt is a pivotal node in cell signaling pathways that govern survival, growth, and proliferation. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. A plethora of Akt inhibitors have been developed, each with a unique pharmacological profile. Among these is SC66, a novel allosteric inhibitor that has demonstrated promising anti-tumor activity. However, a comprehensive understanding of its in vivo toxicity profile in comparison to other well-characterized Akt inhibitors is crucial for its translational potential. This guide provides an objective comparison of the available in vivo toxicity data for this compound with other prominent Akt inhibitors, namely MK-2206, ipatasertib, and capivasertib, supported by experimental data and detailed methodologies.
The Akt Signaling Pathway: A Critical Target in Oncology
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling networks in human cancers.[1] Akt, a key component of this pathway, exists in three isoforms (Akt1, Akt2, and Akt3) and its activation triggers a cascade of downstream signaling events that promote cell survival, proliferation, and resistance to apoptosis.[2] Inhibition of Akt is therefore a rational strategy for cancer therapy.
Comparative In Vivo Toxicity Profile
A direct comparison of the in vivo toxicity of this compound with other Akt inhibitors is challenging due to the limited publicly available preclinical toxicology data for this compound. The available information for this compound primarily focuses on its anti-tumor efficacy in xenograft models. In contrast, extensive preclinical and clinical data on the toxicity and safety of MK-2206, ipatasertib, and capivasertib are available.
This compound: In Vivo Efficacy and Limited Toxicity Data
This compound, a novel allosteric Akt inhibitor, has demonstrated significant anti-tumor effects in vivo. In a mouse xenograft model of human hepatocellular carcinoma (Hep3B cells), this compound treatment significantly reduced tumor volume.[3][4] Similarly, in a nude mouse model with T24 bladder cancer tumors, intraperitoneal administration of this compound markedly reduced tumor weight and volume.[5][6] While these studies establish the in vivo activity of this compound, they do not provide detailed information on its toxicity profile, such as the Maximum Tolerated Dose (MTD) or a comprehensive list of adverse effects. The focus of these publications is on the therapeutic efficacy and the underlying mechanism of action, which involves the inhibition of the Akt/β-catenin signaling pathway.[5][6]
MK-2206, Ipatasertib, and Capivasertib: A Summary of In Vivo Toxicity
The following table summarizes the available in vivo toxicity data for three other well-studied Akt inhibitors. The data is primarily derived from clinical trials in human patients, which provides a relevant, albeit not direct, comparison for the preclinical data on this compound.
| Inhibitor | Animal Model / Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Major Toxicities / Adverse Events |
| MK-2206 | Patients with advanced solid tumors | 60 mg, every other day (QOD) | 60 mg QOD | Rash, stomatitis, gastrointestinal symptoms, fatigue, hyperglycemia.[3] |
| Patients with advanced solid tumors | 90-300 mg, once weekly (QW) | 200 mg QW | Dose-limiting rash at higher doses. | |
| Mice (preclinical) | 120 mg/kg, 3 times per week | Not established (dose used in efficacy studies without reported toxicity) | No toxicity reported at this dose in the cited study. | |
| Ipatasertib | Patients with advanced solid tumors | Daily | ≥200 mg daily (exposure correlated with preclinical efficacy) | Mostly Grade 1-2 gastrointestinal events.[1] |
| Patients with advanced HR+/HER2- breast cancer (in combination with fulvestrant) | Not specified | Not specified | Grade ≥3 events: diarrhea, fatigue, vomiting, rash. | |
| Capivasertib | Patients with AKT1 E17K-mutant, ER-positive metastatic breast cancer | 400 mg twice daily, 4 days on, 3 days off | 400 mg twice daily, 4 days on, 3 days off | Grade ≥3 events: rash, hyperglycemia, diarrhea.[5] |
| Patients with advanced HR+/HER2- breast cancer (in combination with fulvestrant) | Not specified | Not specified | Grade ≥3 events: rash, diarrhea. |
Experimental Protocols for In Vivo Toxicity Assessment
A standardized approach is critical for evaluating the in vivo toxicity of novel compounds. The following outlines a general experimental workflow for conducting such studies, based on established protocols.
References
- 1. Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. Neuronal delivery of antibodies has therapeutic effects in animal models of botulism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
A literature review comparing the findings of different SC66 studies
For Researchers, Scientists, and Drug Development Professionals
SC66, a novel small molecule inhibitor, has emerged as a promising agent in cancer therapy due to its targeted inhibition of the Akt signaling pathway. This review synthesizes findings from multiple independent studies to provide a comprehensive comparison of this compound's efficacy across various cancer types, detailing its impact on cell viability, tumor growth, and the specific molecular pathways it modulates.
Quantitative Assessment of this compound's Anti-Cancer Activity
The effectiveness of this compound has been quantified in numerous studies, primarily through the determination of IC50 values in cancer cell lines and the measurement of tumor growth inhibition in xenograft models. These findings are summarized below to facilitate a direct comparison of this compound's potency across different cancer types.
In Vitro Cell Viability: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table consolidates the reported IC50 values for this compound across a range of cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Hepatocellular Carcinoma | HepG2 | ~0.85 (48h), ~0.75 (72h) | [1] |
| Huh7 | 3.1 (48h), 2.8 (72h) | [1] | |
| Hep3B | 0.75 (48h), 0.5 (72h) | [1] | |
| PLC/PRF/5 | ~0.85 (48h), ~0.75 (72h) | [1] | |
| HA22T/VGH | ~0.85 (48h), ~0.75 (72h) | [1] | |
| Bladder Cancer | T24 | ~10 | [2] |
| 5637 | ~8 | [2] | |
| Renal Cell Carcinoma | 786-O | ~3 (72h & 96h) | [3] |
| Colon Cancer | HCT-116 | Viability decreased with 2 µg/ml treatment | [4] |
| DLD1 | Viability decreased with 2 µg/ml treatment | [4] |
In Vivo Tumor Growth Inhibition
Xenograft studies in immunodeficient mice provide crucial preclinical evidence of a drug's anti-tumor activity. The table below summarizes the reported in vivo efficacy of this compound in various cancer models.
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Citation |
| Hepatocellular Carcinoma | Hep3B | Not specified | Significant reduction in tumor volume | [1] |
| Colon Cancer | HCT-116 | Not specified | ~65% inhibition of tumor growth | [4] |
| Renal Cell Carcinoma | 786-O | 10 and 25 mg/kg, oral, daily for 24 days | Significant inhibition of tumor volume and weight | [5] |
| Bladder Cancer | T24 | Intraperitoneal injection | Significant reduction in tumor weight and volume | [2][6] |
Deciphering the Molecular Mechanisms: Signaling Pathways Modulated by this compound
This compound primarily exerts its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. However, the specific downstream signaling cascades affected by this compound appear to be context-dependent, varying across different cancer types.
The PI3K/Akt/mTOR Pathway
A central pathway in many cancers, the PI3K/Akt/mTOR cascade is a key target of this compound. By inhibiting Akt, this compound disrupts the downstream signaling that promotes cell growth and proliferation.
Caption: General PI3K/Akt/mTOR signaling pathway inhibited by this compound.
The AKT/GSK-3β/Bax Pathway in Colon Cancer
In colon cancer, this compound has been shown to induce apoptosis through the AKT/GSK-3β/Bax signaling axis.[1][7] Inhibition of Akt by this compound leads to the activation of GSK-3β, which in turn promotes the pro-apoptotic function of Bax.
Caption: this compound-induced apoptotic pathway in colon cancer.
The AKT/β-catenin Pathway in Bladder Cancer
Studies in bladder cancer have revealed that this compound exerts its anti-tumor effects by inhibiting the AKT/β-catenin signaling pathway.[2][8] By blocking Akt, this compound prevents the activation of β-catenin, a key player in cell proliferation and migration.
Caption: this compound-mediated inhibition of the AKT/β-catenin pathway in bladder cancer.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited findings, this section details the experimental protocols employed in the key studies on this compound.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis
Western blotting is employed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the targeted signaling pathways.
Protocol:
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GSK-3β, anti-β-catenin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SC66's Therapeutic Window Against Established Cancer Drugs: A Comparative Guide for Researchers
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the novel AKT inhibitor, SC66, against established anticancer agents for hepatocellular carcinoma (HCC) and other solid tumors. The focus is on the therapeutic window, a critical determinant of a drug's clinical utility, supported by available preclinical data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the oncology landscape.
Introduction to this compound
This compound is a novel and potent small molecule inhibitor of AKT (also known as Protein Kinase B), a central node in a signaling pathway that promotes cell survival, growth, and proliferation.[1] Dysregulation of the PI3K/AKT pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Preclinical studies have demonstrated that this compound exhibits antitumor activity in hepatocellular carcinoma (HCC) models by reducing AKT phosphorylation, inducing apoptosis, and promoting a form of programmed cell death known as anoikis.[1] Furthermore, this compound has been shown to potentiate the effects of conventional chemotherapeutics like doxorubicin.[1]
Comparative Analysis of Therapeutic Windows
The therapeutic window is a measure of a drug's safety and efficacy, representing the range of doses that are effective without causing unacceptable toxicity. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). A wider therapeutic window indicates a safer drug.
While extensive preclinical and clinical data are available for established cancer drugs, quantitative data on the therapeutic window of this compound is not yet publicly available. The following tables summarize the available preclinical data for this compound and established anticancer drugs used in the context of HCC and other solid tumors.
Table 1: Preclinical Efficacy and Toxicity of this compound and Established Cancer Drugs
| Drug | Mechanism of Action | Cancer Model | Effective Dose (ED50) / Effective Concentration (IC50) | Maximum Tolerated Dose (MTD) / Lethal Dose (LD50) | Therapeutic Index (TI) | Source(s) |
| This compound | AKT Inhibitor | Hepatocellular Carcinoma (Hep3B Xenograft) | 25 mg/kg (significant tumor growth reduction) | >25 mg/kg (no significant body weight loss observed at this dose) | Not established | [1] |
| Sorafenib | Multi-kinase Inhibitor (VEGFR, PDGFR, RAF) | Hepatocellular Carcinoma (Patient-Derived Xenografts) | 50 mg/kg/day (significant tumor growth inhibition) | Not explicitly stated in the reviewed study. | Not established | |
| Lenvatinib | Multi-kinase Inhibitor (VEGFR, FGFR, PDGFRα, RET, KIT) | Various Human Tumor Xenografts | 1 to 100 mg/kg (significant antitumor activity) | Not explicitly stated in the reviewed study. | Not established | |
| Doxorubicin | Topoisomerase II Inhibitor | Murine models | Varies by tumor model | LD50 (intravenous, mice): 12.5 mg/kg | Narrow |
Note: The therapeutic index for many targeted therapies like sorafenib and lenvatinib is often not expressed as a simple ratio due to complex dose-response relationships and the nature of their chronic administration. Their therapeutic windows are generally considered narrow and are managed by dose adjustments based on patient tolerance.[2][3]
Experimental Protocols
The determination of a drug's therapeutic window relies on a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration.
In Vivo Efficacy and Toxicity Study: Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy and toxicity of anticancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Hep3B for HCC) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral) at various doses. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume (typically twice a week) using calipers. The effective dose (ED50) can be determined as the dose that causes a 50% reduction in tumor growth compared to the control group.
-
Toxicity Assessment: Monitor the mice for signs of toxicity, including changes in body weight, behavior, and overall health.
-
Maximum Tolerated Dose (MTD) Determination: In separate dose-escalation studies in non-tumor-bearing mice, the MTD is determined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
-
Therapeutic Index Calculation: The therapeutic index can be calculated as the ratio of the MTD to the ED50.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by a drug is crucial for interpreting its efficacy and potential side effects.
PI3K/AKT Signaling Pathway
This compound targets the PI3K/AKT pathway, which is a critical regulator of cell survival and proliferation.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Anoikis Signaling Pathway
Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). Cancer cells often develop resistance to anoikis, which is a critical step in metastasis. This compound has been shown to induce anoikis in HCC cells.
Caption: Simplified overview of the anoikis signaling pathway.
Conclusion
This compound demonstrates promising preclinical antitumor activity in hepatocellular carcinoma models through the inhibition of the critical AKT signaling pathway and the induction of anoikis. While a direct quantitative comparison of its therapeutic window with established drugs like sorafenib, lenvatinib, and doxorubicin is currently limited by the lack of publicly available LD50 and ED50 data for this compound, the initial in vivo findings suggest a favorable safety profile at effective doses. Further preclinical toxicology studies are warranted to precisely define the therapeutic index of this compound. This will be a crucial step in its continued development and potential translation to the clinical setting, offering a new therapeutic option for patients with HCC and other cancers driven by aberrant AKT signaling. Researchers are encouraged to conduct further investigations to fully elucidate the therapeutic potential of this novel AKT inhibitor.
References
- 1. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: subanalyses of a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
SC66: Comprehensive Safety and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal procedures for SC66, an allosteric inhibitor of the serine/theronine kinase Akt (Protein Kinase B). Adherence to these guidelines is critical to ensure a safe laboratory environment and proper experimental execution.
Immediate Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. The toxicological properties of this compound have not been fully investigated, and it should be handled with care by trained personnel only.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate safety glasses or goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat is required.[1]
-
Respiratory Protection: Handle in a fume hood to prevent inhalation.[1]
Storage:
Store this compound in a tightly sealed container in a dry, dark place. For short-term storage (days to weeks), maintain at 0-4°C. For long-term storage (months to years), store at -20°C.
This compound Properties
| Property | Value | Reference |
| CAS Number | 871361-88-5 | [1][2] |
| Molecular Formula | C18H16N2O | [2] |
| Molecular Weight | 276.33 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 150°C | [1] |
| Boiling Point | Undetermined | |
| Solubility | Soluble in DMSO, not in water. | |
| Purity | >98% | |
| LD50 | No data available | [1] |
Spill and First Aid Procedures
Spill Response:
In the event of a spill, avoid inhalation and contact with skin and eyes. Wear appropriate protective clothing. Ventilate the area and decontaminate surfaces with alcohol. Collect spilled material and dispose of it as hazardous waste according to the disposal procedures outlined below.
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
Proper Disposal Procedures
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, tubes, gloves), in a designated, properly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste mixture (e.g., DMSO).
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by an approved chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
-
This compound Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of Akt. It functions by interfering with the binding of the pleckstrin homology (PH) domain of Akt to phosphatidylinositol-3,4,5-trisphosphate (PIP3) on the cell membrane. This prevents the activation of Akt. The inhibition of Akt signaling by this compound has been shown to affect downstream pathways, including the GSK-3β and mTOR pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Caption: this compound inhibits Akt, affecting downstream pathways.
Experimental Protocol: Inhibition of Akt Signaling in Cell Culture
This protocol provides a general guideline for treating cultured cancer cells with this compound to assess the inhibition of Akt signaling.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Cultured cancer cells (e.g., HepG2, HCT-116)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (lysis buffer, antibodies for total Akt, phospho-Akt, etc.)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C.
-
Cell Seeding: Seed the desired cancer cells in appropriate culture plates or flasks and allow them to adhere and grow to a suitable confluency (typically 60-70%).
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. It is important to have a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After the treatment period, wash the cells with cold PBS.
-
Lyse the cells using an appropriate lysis buffer to extract total protein.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using primary antibodies against total Akt and phosphorylated Akt (e.g., p-Akt Ser473) to assess the effect of this compound on Akt phosphorylation. Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Visualize the protein bands using a suitable detection method. A decrease in the ratio of phospho-Akt to total Akt in this compound-treated cells compared to the control indicates successful inhibition.
-
References
Personal protective equipment for handling SC66
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the Akt inhibitor, SC66. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Identifier and Hazard Information
| Identifier | Information |
| Chemical Name | (2E,6E)-2,6-Bis(pyridin-4-ylmethylene)cyclohexanone |
| Synonym | SC-66 |
| CAS Number | 871361-88-5 |
| Molecular Formula | C18H16N2O |
| Molecular Weight | 276.33 g/mol [1] |
Hazard Summary
This compound is classified as a hazardous substance and should be handled with care. The primary hazards are:
-
Harmful if swallowed (Acute toxicity - oral 4)
-
Causes skin irritation (Skin irritation 2)
-
Causes serious eye irritation (Eye irritation 2A)
-
May cause respiratory irritation (Specific target organ toxicity (single exposure) 3)
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment should be used at all times:
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[2] |
| Skin Protection | Wear protective gloves (chemical-resistant, e.g., nitrile rubber) and a lab coat.[2][3] |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[2][4] |
| Body Protection | Wear protective clothing to prevent skin contact.[2] |
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Ensure that eyewash stations and safety showers are readily accessible.
Handling and Storage
Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or fumes.
-
Wash hands thoroughly after handling.
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The recommended storage temperature is -20°C.[2]
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Contain the spill. For powder spills, cover with a plastic sheet to minimize spreading.[2]
-
Clean up the spill using a method that does not generate dust (e.g., using a HEPA-filtered vacuum or by gently wetting the powder). Place the spilled material into a suitable, labeled container for waste disposal.
-
Clean the contaminated surface thoroughly.
First Aid:
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, wipes, and plasticware) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., solutions containing this compound) in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams.
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and properly labeled with the contents ("Hazardous Waste: this compound").
-
Store waste in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow: In Vitro Cell Viability Assay
The following is a generalized workflow for a common experiment using this compound, an Akt inhibitor, to assess its effect on the viability of cancer cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
